molecular formula C12H18FNO B10784480 Flerobuterol CAS No. 101687-94-9

Flerobuterol

Cat. No.: B10784480
CAS No.: 101687-94-9
M. Wt: 211.28 g/mol
InChI Key: XTJMTDZHCLBKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flerobuterol is a beta-adrenoceptor agonist with potential antidepressant activity. Even though preferentially interacts with beta-adrenergic receptors, this compound may exhibit antidepressant activity. Sustained administration of this compound, similar to other beta-adrenergic agonists, may increase serotonin (5-HT) synthesis, thereby enhance serotonergic neurotransmission, partially through an increased transport of the serotonin precursor (tryptophan) to brain.
structure given in first source;  RN given refers to parent compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101687-94-9

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-(tert-butylamino)-1-(2-fluorophenyl)ethanol

InChI

InChI=1S/C12H18FNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3

InChI Key

XTJMTDZHCLBKFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC=CC=C1F)O

Related CAS

82101-08-4 (hydrochloride)

Origin of Product

United States

Foundational & Exploratory

Flerobuterol's Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flerobuterol is a selective beta-2 adrenergic receptor agonist that has demonstrated antidepressant-like effects in preclinical models. Its mechanism of action is primarily centered on the activation of beta-2 adrenoceptors, leading to downstream signaling cascades that modulate neuronal activity, particularly within the serotonergic system. While specific quantitative data for this compound is limited in publicly available literature, its pharmacological profile is understood to be analogous to that of Clenbuterol, a well-characterized beta-2 adrenergic agonist. This guide provides a comprehensive overview of the known mechanisms of this compound, leveraging comparative data from Clenbuterol to elucidate its molecular interactions, signaling pathways, and physiological effects. Detailed experimental protocols from key studies are outlined to provide a framework for further research and development.

Core Mechanism of Action: Beta-2 Adrenergic Receptor Agonism

This compound functions as an agonist at beta-2 adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the enzyme adenylyl cyclase. This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][4] The elevation in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, initiating a cascade of cellular responses.[3]

While this compound is classified as a beta-adrenoceptor agonist, its selectivity for the beta-2 subtype is a key characteristic. This selectivity is crucial for its pharmacological profile, as activation of other beta-adrenoceptor subtypes (beta-1 and beta-3) can lead to different physiological effects, particularly in the cardiovascular system.

Signaling Pathway Diagram

Flerobuterol_Signaling This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Cellular_Response Cellular Response (e.g., Modulation of Serotonergic Neurotransmission) pCREB->Cellular_Response Leads to

Caption: this compound's primary signaling pathway.

Modulation of the Serotonergic System

A significant aspect of this compound's mechanism of action is its ability to enhance serotonergic neurotransmission. Studies in rats have shown that sustained administration of this compound leads to a marked decrease in the firing rate of serotonin (5-HT) neurons in the dorsal raphe nucleus. This effect is thought to be a consequence of increased synaptic availability of 5-HT, leading to the activation of somatodendritic 5-HT autoreceptors.

Prolonged treatment with this compound results in a desensitization of these 5-HT autoreceptors, leading to a recovery of the firing rate of 5-HT neurons to normal levels. This neuroadaptive change is believed to contribute to the antidepressant-like effects of the compound. Furthermore, this compound has been shown to increase the synthesis of 5-HT in the brain, partly by increasing the availability of its precursor, tryptophan.

Quantitative Data (with Clenbuterol as an Analogue)

Due to the limited availability of specific quantitative data for this compound, the following tables summarize key pharmacological parameters for the closely related beta-2 adrenergic agonist, Clenbuterol. This data is provided to offer a comparative framework for understanding the potential potency and pharmacokinetic profile of this compound.

Table 1: Receptor Binding Affinity of Clenbuterol
Receptor SubtypeSpeciesTissue/Cell LineKd (nM)Reference
Beta-1 AdrenoceptorRatAtria38
Beta-2 AdrenoceptorRatJugular Vein6.3
Beta AdrenoceptorPorcineAdipocyte100-200
Table 2: Pharmacokinetic Parameters of Clenbuterol
SpeciesDosageRouteTmax (h)t1/2 (h)Bioavailability (%)Reference
Human20 µgOral2.53589-98
Rat2 µg/kgOral~130-
Rabbit0.5 µg/kgOral<29-
Horse---9-21.4-
Ostrich2 mgOral3.019.7-
Cattle5 µg/kg BW (twice daily for 3 wks)Oral-10 (initial), ~60 (slower)-

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the mechanism of action of this compound.

Electrophysiological Studies in Rats

Objective: To assess the effect of acute and chronic this compound administration on the firing activity of dorsal raphe 5-HT neurons.

Methodology:

  • Animal Model: Male Sprague-Dawley rats were used.

  • Drug Administration: For sustained administration, this compound (0.5 mg/kg/day) was delivered via subcutaneously implanted osmotic minipumps for 2 or 14 days. For acute administration, this compound was administered intravenously.

  • Electrophysiological Recordings:

    • Rats were anesthetized, and a burr hole was drilled in the skull overlying the dorsal raphe nucleus.

    • Single-barrel glass micropipettes were lowered into the dorsal raphe nucleus to record the extracellular firing activity of presumed 5-HT neurons.

    • The firing rate of these neurons was recorded before and after drug administration or during the period of sustained treatment.

Experimental Workflow Diagram:

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Rat_Model Sprague-Dawley Rat Drug_Admin This compound Administration (Osmotic Minipump or IV) Rat_Model->Drug_Admin Anesthesia Anesthesia Drug_Admin->Anesthesia Surgery Craniotomy over Dorsal Raphe Nucleus Anesthesia->Surgery Electrode Micropipette Electrode Insertion Surgery->Electrode Recording Extracellular Recording of 5-HT Neuron Firing Electrode->Recording Data_Analysis Analysis of Firing Rate Changes Recording->Data_Analysis

Caption: Workflow for electrophysiological experiments.

Serotonin Synthesis Measurement via Autoradiography

Objective: To determine the effect of this compound treatment on the rate of serotonin synthesis in different brain regions.

Methodology:

  • Animal Model: Male Sprague-Dawley rats were used.

  • Drug Administration: this compound (0.5 mg/kg/day) was delivered for 2 or 14 days using osmotic minipumps.

  • Tracer Administration: The tracer, alpha-[14C]methyl-L-tryptophan, was injected intravenously.

  • Tissue Collection and Processing: At specific time points after tracer injection, rats were euthanized, and their brains were removed and frozen. Brains were then sectioned using a cryostat.

  • Autoradiography: The brain sections were exposed to X-ray film to visualize the distribution and concentration of the radiolabeled tracer.

  • Data Analysis: The rate of serotonin synthesis was calculated based on the accumulation of the tracer in different brain regions, as determined by the density of the autoradiographic signal.

Experimental Workflow Diagram:

Autoradiography_Workflow cluster_prep Preparation & Treatment cluster_experiment Experiment cluster_analysis Analysis Rat_Model Sprague-Dawley Rat Drug_Admin This compound Administration (2 or 14 days via Osmotic Minipump) Rat_Model->Drug_Admin Tracer_Injection IV Injection of α-[14C]methyl-L-tryptophan Drug_Admin->Tracer_Injection Euthanasia Euthanasia at Timed Intervals Tracer_Injection->Euthanasia Brain_Extraction Brain Removal and Freezing Euthanasia->Brain_Extraction Sectioning Cryostat Sectioning of Brain Brain_Extraction->Sectioning Autoradiography Exposure to X-ray Film Sectioning->Autoradiography Analysis Quantification of 5-HT Synthesis Rate Autoradiography->Analysis

Caption: Workflow for autoradiography experiments.

Conclusion and Future Directions

This compound's mechanism of action as a beta-2 adrenergic agonist with significant modulatory effects on the serotonergic system positions it as a compound of interest for neuropsychiatric drug development. The current understanding, largely informed by studies on analogous compounds like Clenbuterol, points to a clear pathway involving beta-2 adrenoceptor activation, subsequent cAMP signaling, and downstream effects on serotonin neurotransmission.

Future research should focus on obtaining specific quantitative data for this compound, including its binding affinities for various adrenergic receptor subtypes, its EC50 for cAMP accumulation, and a more detailed pharmacokinetic profile in different species. Elucidating the precise molecular targets downstream of PKA activation that mediate the effects on the serotonergic system will also be crucial for a complete understanding of its mechanism of action. Such studies will be instrumental in validating this compound's therapeutic potential and guiding its further development.

References

Flerobuterol: An Obscure Beta-Adrenoceptor Agonist with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its classification as a beta-adrenoceptor agonist, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant lack of detailed information regarding the discovery, synthesis, and specific pharmacological properties of flerobuterol. While its chemical formula (C₁₂H₁₈FNO) and molecular weight (211.28 g/mol ) are known, the core scientific data required for a detailed technical guide—including its original synthesis, key researchers or institutions involved, and in-depth pharmacological profiling—remain elusive.

This compound is occasionally mentioned in scientific literature, primarily in the context of its activity as a beta-adrenoceptor agonist with potential effects on the serotonergic system, suggesting a possible area of investigation for antidepressant therapies. However, these mentions are generally brief and lack the substantive data necessary for a thorough scientific evaluation.

The vast majority of search results and available research pivot to the structurally related and extensively studied compound, clenbuterol. This suggests that this compound may have been a compound of initial interest that was either superseded by more promising candidates or was not pursued for further development, resulting in a sparse publication record.

Challenges in Data Compilation

A significant challenge in compiling a technical guide on this compound is the absence of foundational scientific papers or patents that detail its synthesis. Core requirements for such a guide, including specific reactants, detailed reaction conditions, yields, and purification methods, are not available in the public domain.

Similarly, quantitative pharmacological data, which are crucial for understanding the compound's activity, are not readily found. This includes:

  • Receptor Binding Affinities: No specific Kᵢ or Kd values for this compound at β₁, β₂, or β₃ adrenoceptor subtypes were identified.

  • Functional Potency and Efficacy: Data such as EC₅₀ or IC₅₀ values from functional assays (e.g., cAMP accumulation assays) are not publicly documented.

  • Signaling Pathways: While the general mechanism of β₂-adrenergic agonists involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP), specific studies detailing this pathway for this compound, including potential downstream effectors, are absent.

Due to this lack of fundamental data, the creation of detailed tables summarizing quantitative information and the generation of specific signaling pathway diagrams, as requested for a technical guide, is not feasible at this time.

General Beta-2 Adrenergic Receptor Signaling Pathway

While specific data for this compound is unavailable, the generally accepted signaling pathway for β₂-adrenergic agonists can be represented. Upon binding to the β₂-adrenergic receptor, a G-protein-coupled receptor (GPCR), the agonist induces a conformational change, leading to the activation of the associated Gαs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological response, such as smooth muscle relaxation in the bronchioles.

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor G_protein Gαs Protein B2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates This compound This compound (Agonist) This compound->B2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Downstream Targets

General β2-Adrenergic Receptor Signaling Pathway.

In Vivo Effects of Flerobuterol on Dorsal Raphe 5-HT Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the in vivo electrophysiological and neurochemical effects of Flerobuterol, a preferential β2-adrenoceptor agonist, on the serotonergic (5-HT) neurons of the dorsal raphe nucleus (DRN). It synthesizes key research findings, presents detailed experimental methodologies, and visualizes the underlying biological processes.

Electrophysiological Effects on Dorsal Raphe 5-HT Neuron Firing

The impact of this compound on the firing rate of dorsal raphe 5-HT neurons is highly dependent on the duration of administration. Electrophysiological studies in rats have revealed distinct acute, short-term, and long-term effects.

  • Acute Administration: A single intravenous (IV) administration of this compound, at doses up to 2 mg/kg, does not alter the spontaneous firing rate of dorsal raphe 5-HT neurons[1].

  • Short-Term (2-Day) Administration: Sustained treatment with this compound (0.5 mg/kg/day, s.c.) for two days leads to a significant decrease in the firing activity of these neurons[1]. This inhibitory effect is not direct but is mediated by an increase in synaptic serotonin. The administration of the 5-HT autoreceptor antagonist spiperone reverses this this compound-induced suppression, indicating that the decreased firing is a result of enhanced activation of somatodendritic 5-HT autoreceptors by the increased availability of serotonin in the synapse[1].

  • Long-Term (14-Day) Administration: Following 14 days of continuous this compound treatment (0.5 mg/kg/day, s.c.), the firing rate of 5-HT neurons progressively recovers to baseline levels[1]. This normalization is attributed to the desensitization of the somatodendritic 5-HT autoreceptors, as evidenced by an attenuated response to intravenous lysergic acid diethylamide (LSD), a 5-HT autoreceptor agonist[1]. Despite the normalized firing rate, the overall serotonergic neurotransmission is enhanced, as shown by the increased effectiveness of electrical stimulation of the 5-HT pathway in suppressing the activity of hippocampal pyramidal neurons.

Data Presentation: Summary of Electrophysiological Effects
Treatment DurationAdministration ProtocolEffect on DRN 5-HT Firing RateProposed MechanismReference
Acute Up to 2 mg/kg, IVNo significant changeDirect acute effect is negligible.
Short-Term (2 Days) 0.5 mg/kg/day, s.c. via osmotic minipumpMarked decreaseEnhanced synaptic 5-HT activates inhibitory somatodendritic 5-HT autoreceptors.
Long-Term (14 Days) 0.5 mg/kg/day, s.c. via osmotic minipumpRecovery to baseline levelsDesensitization of somatodendritic 5-HT autoreceptors.

Neurochemical Effects on 5-HT Synthesis in the Dorsal Raphe

This compound also modulates the synthesis of serotonin, primarily through its influence on the availability of the precursor amino acid, tryptophan (Trp).

  • Short-Term (2-Day) Administration: A 2-day treatment with this compound (0.5 mg/kg/day, s.c.) significantly increases the rate of 5-HT synthesis within the dorsal and median raphe nuclei. This effect is linked to an elevation in both free and total plasma tryptophan levels, which enhances its transport into the brain.

  • Long-Term (14-Day) Administration: After 14 days of continuous treatment, the this compound-induced increase in tryptophan transport is no longer present. Consequently, the rate of 5-HT synthesis in the raphe nuclei returns to control levels, although it may persist in some postsynaptic brain regions like the parietal and occipital cortex.

Data Presentation: Summary of Effects on 5-HT Synthesis
Treatment DurationAdministration ProtocolEffect on 5-HT Synthesis in Dorsal RapheProposed MechanismReference
Short-Term (2 Days) 0.5 mg/kg/day, s.c. via osmotic minipumpSignificant increaseIncreased plasma tryptophan availability and transport into the brain.
Long-Term (14 Days) 0.5 mg/kg/day, s.c. via osmotic minipumpReturn to baseline levelsNormalization of plasma tryptophan transport.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for studying these effects.

short_term_effect cluster_drug Pharmacological Intervention cluster_mechanism Cellular Mechanism in Dorsal Raphe cluster_outcome Electrophysiological Outcome This compound This compound (β2 Agonist) 2-Day Treatment trp Increased Brain Tryptophan Availability This compound->trp Increases synthesis Increased 5-HT Synthesis trp->synthesis Leads to availability Enhanced Synaptic 5-HT Availability synthesis->availability Results in autoreceptor 5-HT1A Autoreceptor Activation availability->autoreceptor Stimulates firing Decreased Firing Rate of 5-HT Neuron autoreceptor->firing Inhibits

Caption: Short-term (2-Day) effect of this compound on DRN 5-HT neurons.

long_term_effect cluster_drug Pharmacological Intervention cluster_mechanism Cellular Adaptation in Dorsal Raphe cluster_outcome Electrophysiological Outcome This compound This compound (β2 Agonist) 14-Day Treatment autoreceptor 5-HT1A Autoreceptor Desensitization This compound->autoreceptor Induces inhibition Reduced Autoinhibition autoreceptor->inhibition Leads to firing Recovery of Firing Rate to Baseline inhibition->firing Allows

Caption: Long-term (14-Day) adaptation to this compound in DRN 5-HT neurons.

experimental_workflow start Start: Animal Model (e.g., Sprague-Dawley Rat) surgery Surgical Implantation of Osmotic Minipump start->surgery drug_admin Sustained this compound Delivery (0.5 mg/kg/day, s.c.) for 2 or 14 Days surgery->drug_admin anesthesia Anesthesia (e.g., urethane, chloral hydrate) drug_admin->anesthesia recording In Vivo Extracellular Single-Unit Recording from Dorsal Raphe anesthesia->recording identification Identify 5-HT Neurons (Slow, regular firing pattern) recording->identification analysis Data Analysis: Compare firing rates vs. control identification->analysis end End: Determine Effect analysis->end

Caption: Experimental workflow for in vivo electrophysiology studies.

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating this compound's effects.

Animal Models

The primary animal model used in these studies was the male Sprague-Dawley rat. All procedures should be conducted in accordance with institutional guidelines for animal care and use.

Drug Administration
  • Sustained Delivery: For short-term (2-day) and long-term (14-day) studies, this compound was administered continuously using Alzet osmotic minipumps.

    • Pump Preparation: Minipumps are filled with the appropriate concentration of this compound solution to achieve a delivery rate of 0.5 mg/kg/day.

    • Surgical Implantation: Animals are anesthetized. A small incision is made in the skin between the scapulae, and a subcutaneous pocket is formed by blunt dissection. The filled minipump is inserted into the pocket.

    • Closure: The incision is closed with wound clips or sutures.

  • Acute Delivery: For acute studies, this compound was administered via a lateral tail vein (intravenous, IV) in anesthetized rats.

In Vivo Single-Unit Electrophysiology

This protocol outlines the steps for extracellular recording of single-unit activity from dorsal raphe nucleus (DRN) neurons.

  • Anesthesia: Rats are anesthetized for the duration of the experiment. Commonly used agents include chloral hydrate or urethane. It is critical to note that anesthetics can themselves affect 5-HT neuronal activity and must be chosen and applied consistently.

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the DRN.

  • Electrode Placement: A recording microelectrode (e.g., a glass micropipette or platinum-iridium wire) is lowered into the DRN according to precise stereotaxic coordinates.

  • Neuron Identification: Presumed serotonergic neurons are identified based on their well-characterized electrophysiological properties: a slow (0.5-4 Hz), regular, and rhythmic "clock-like" firing pattern with long-duration action potentials.

  • Data Acquisition: Once a stable neuron is isolated, its baseline firing rate is recorded. The effects of acute drug administration (e.g., this compound, spiperone, LSD) are then tested by recording changes in this firing rate. For chronic studies, recordings are made from separate cohorts of animals after 2 or 14 days of treatment.

Measurement of 5-HT Synthesis

The rate of regional serotonin synthesis was assessed using α-[(14)C]methyl-L-tryptophan autoradiography.

  • Tracer Administration: The radiolabeled tracer, α-[(14)C]methyl-L-tryptophan, is administered to the animal. This compound is taken up by neurons and converted by tryptophan hydroxylase, the rate-limiting enzyme in 5-HT synthesis.

  • Tissue Processing: After a set period, the animal is euthanized, and the brain is rapidly removed, frozen, and sectioned on a cryostat.

  • Autoradiography: The brain sections are exposed to X-ray film. The degree of film exposure is proportional to the amount of accumulated radiolabel in each brain region.

  • Quantification: Densitometry is used to quantify the relative optical density in the dorsal raphe and other regions of interest, providing a measure of the rate of 5-HT synthesis. These values are compared between this compound-treated and control animals.

References

Flerobuterol's Antidepressant Potential: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical evidence supporting the potential antidepressant activity of Flerobuterol. This compound, a β-adrenoceptor agonist, has demonstrated promising effects in animal models, primarily through its modulation of the serotonergic system. This document summarizes the key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways to facilitate further research and development in this area.

Core Findings: Enhanced Serotonergic Neurotransmission

Studies in animal models, specifically in rats, have indicated that this compound exhibits antidepressant-like properties.[1] The primary mechanism of action appears to be the enhancement of serotonin (5-HT) neurotransmission.[1] Research has shown that sustained administration of this compound leads to an increase in the synthesis of 5-HT in the brain.[1]

Quantitative Data Summary

While specific quantitative data from forced swim tests or tail suspension tests for this compound were not available in the reviewed literature, the following table summarizes the key findings related to its neurochemical effects.

ParameterAnimal ModelTreatment DetailsKey FindingsReference
Serotonin (5-HT) SynthesisRat0.5 mg/kg/day for 2 days (subcutaneous osmotic minipump)Significant increase in 5-HT synthesis in the dorsal and median raphe and most postsynaptic structures.[1]
Plasma Tryptophan (Trp)Rat0.5 mg/kg/day for 2 days (subcutaneous osmotic minipump)Significant increase in both free and total plasma Trp levels.[1]
Plasma Branched-Chain Amino Acids (Leu, Ile)Rat0.5 mg/kg/day for 2 days (subcutaneous osmotic minipump)Significant decrease in plasma leucine and isoleucine levels.
Facilitated Transport of TryptophanRat0.5 mg/kg/day for 2 days (subcutaneous osmotic minipump)Significant increase in the facilitated transport of Trp into the brain.
5-HT Neuron Firing Rate (Dorsal Raphe)RatAcute administration (up to 2 mg/kg, IV)No modification of the firing rate.
5-HT Neuron Firing Rate (Dorsal Raphe)Rat0.5 mg/kg/day for 2 days (subcutaneous osmotic minipump)Marked decrease in the firing rate of 5-HT neurons.
Somatodendritic 5-HT Autoreceptor SensitivityRat14 days of treatment with this compoundDesensitization of somatodendritic 5-HT autoreceptors.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the antidepressant-like effects and mechanism of action of this compound.

Chronic this compound Administration in Rats

This protocol describes the sustained administration of this compound to rats to investigate its long-term effects on the serotonergic system.

  • Animals: Male Sprague-Dawley rats.

  • Drug Administration: this compound is delivered at a rate of 0.5 mg/kg/day using Alzet osmotic minipumps implanted subcutaneously in the back of the animals. Control animals receive a vehicle-filled minipump.

  • Duration: The treatment duration can be varied, with studies reporting effects at both 2 and 14 days.

  • Housing: Animals are housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Outcome Measures: Following the treatment period, various neurochemical and electrophysiological analyses can be performed. These include measuring serotonin and tryptophan levels in different brain regions and assessing the firing rate of serotonergic neurons in the dorsal raphe nucleus.

Forced Swim Test (FST)

The Forced Swim Test is a common behavioral assay used to screen for antidepressant efficacy. While specific data for this compound is not available, a general protocol is provided below.

  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test session (Day 1): Each animal is individually placed in the cylinder for a 15-minute period. This session is for habituation and to induce a state of immobility.

    • Test session (Day 2): 24 hours after the pre-test, the animals are again placed in the water-filled cylinder for a 5-minute test session. The duration of immobility (defined as the time the animal floats motionless or makes only small movements to keep its head above water) is recorded.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is typically administered at specific time points before the test session (e.g., 30, 60, and 120 minutes prior).

  • Data Analysis: The total duration of immobility during the test session is calculated and compared between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another widely used behavioral screening tool for potential antidepressant drugs.

  • Apparatus: A horizontal bar elevated above a surface.

  • Procedure:

    • A small piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

    • The mouse is then suspended by its tail from the horizontal bar.

    • The duration of the test is typically 6 minutes.

    • The total time the animal remains immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

  • Drug Administration: The test compound or vehicle is administered prior to the test.

  • Data Analysis: The total duration of immobility is compared between the different treatment groups. A significant decrease in immobility is considered an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.

Flerobuterol_Signaling_Pathway Proposed Signaling Pathway of this compound's Antidepressant Action This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to and activates AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Tryptophan_Hydroxylase Tryptophan Hydroxylase (TPH) PKA->Tryptophan_Hydroxylase Phosphorylates and activates Serotonin_Synthesis Increased Serotonin (5-HT) Synthesis Tryptophan_Hydroxylase->Serotonin_Synthesis Catalyzes rate-limiting step in Tryptophan Tryptophan Tryptophan->Tryptophan_Hydroxylase Antidepressant_Effect Antidepressant-like Effect Serotonin_Synthesis->Antidepressant_Effect Leads to

Caption: Proposed signaling cascade of this compound.

Preclinical_Workflow Experimental Workflow for this compound Evaluation Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Drug_Admin This compound Administration (e.g., Chronic via Osmotic Pump) Animal_Model->Drug_Admin Behavioral_Testing Behavioral Testing (Forced Swim Test / Tail Suspension Test) Drug_Admin->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (e.g., HPLC for 5-HT and Tryptophan) Drug_Admin->Neurochemical_Analysis Electrophysiology Electrophysiological Recording (e.g., Dorsal Raphe Neuron Firing) Drug_Admin->Electrophysiology Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis Neurochemical_Analysis->Data_Analysis Electrophysiology->Data_Analysis

Caption: Preclinical evaluation workflow for this compound.

References

Methodological & Application

Flerobuterol In Vitro Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the in vitro study of Flerobuterol, a beta-2 adrenergic agonist. Due to the limited publicly available data specifically for this compound, the following protocols are based on established methodologies for other well-studied beta-2 adrenergic agonists, such as Clenbuterol, and can be adapted for this compound.

Introduction

This compound is a beta-2 adrenergic receptor agonist. These agonists bind to beta-2 adrenergic receptors, which are G-protein coupled receptors, initiating a cascade of intracellular signaling events. The primary and most well-documented pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This signaling is crucial in various physiological processes. Emerging evidence also suggests the involvement of other pathways, such as the p38 MAPK and Akt/eNOS signaling cascades, in the cellular response to beta-2 adrenergic agonists.

Data Presentation: In Vitro Dosages of Beta-2 Adrenergic Agonists

The following table summarizes typical in vitro concentrations for various beta-2 adrenergic agonists across different cell lines and assays. These ranges can serve as a starting point for determining the optimal dosage of this compound in your specific experimental setup.

AgonistCell LineConcentration RangeOptimal ConcentrationReference Study
Clenbuterol, Salbutamol, Salmeterol, FormoterolC2C12 (murine myoblasts)10⁻⁸ M to 10⁻⁴ M10⁻⁶ M[1]
ClenbuterolU-937 (human monocyte-derived macrophages)0.1 nM to 1.0 mM-[2]
Isoproterenol (non-selective β-agonist)Cell membrane preparation10⁻¹⁰ M to 10⁻⁴ M-[3]
ClenbuterolN2a (neuroblastoma cells)-20 µM (for Aβ aggregation inhibition)[4]

Signaling Pathways

Beta-2 adrenergic agonists like this compound primarily signal through the canonical cAMP pathway. However, other non-canonical pathways have also been identified.

Canonical Beta-Adrenergic Receptor Signaling Pathway

Activation of the beta-2 adrenergic receptor by an agonist leads to the dissociation of the Gαs subunit of the associated G-protein. This subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] cAMP, a second messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

G This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR G_Protein G-Protein (Gαs) B2AR->G_Protein AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Response Cellular Response Downstream->Response

Canonical Beta-2 Adrenergic Receptor Signaling Pathway.
Alternative Signaling Pathways

Studies with Clenbuterol have revealed the activation of other signaling pathways, which may also be relevant for this compound.

  • p38 MAPK Pathway: In neonatal cardiac cells, Clenbuterol has been shown to induce changes in cell morphology through the activation of the p38 MAPK signaling pathway.

  • Akt/eNOS Pathway: Clenbuterol has also been demonstrated to protect against ischemia/reperfusion-induced arrhythmia by regulating the Akt/eNOS/NO/Cx43 signaling pathway.

G cluster_0 p38 MAPK Pathway cluster_1 Akt/eNOS Pathway Flerobuterol_p38 This compound B2AR_p38 β2-Adrenergic Receptor Flerobuterol_p38->B2AR_p38 p38_MAPK p38 MAPK B2AR_p38->p38_MAPK activates Response_p38 Cellular Response (e.g., cell morphology changes) p38_MAPK->Response_p38 Flerobuterol_Akt This compound B2AR_Akt β2-Adrenergic Receptor Flerobuterol_Akt->B2AR_Akt Akt Akt B2AR_Akt->Akt activates eNOS eNOS Akt->eNOS phosphorylates NO NO eNOS->NO Response_Akt Cellular Response (e.g., cardioprotection) NO->Response_Akt

Alternative Signaling Pathways for Beta-2 Adrenergic Agonists.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the in vitro effects of this compound.

Protocol 1: Assessment of Cellular Proliferation/Viability (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of a chosen cell line.

Materials:

  • Target cell line (e.g., C2C12, U-937, N2a)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Workflow:

G A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for a defined period (e.g., 24-72h) B->C D 4. Add MTT solution and incubate C->D E 5. Add solubilization buffer D->E F 6. Measure absorbance at 570 nm E->F

MTT Assay Workflow.

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Plot the absorbance against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀ value.

Protocol 2: Measurement of cAMP Accumulation

This protocol measures the intracellular accumulation of cAMP, the primary second messenger of beta-2 adrenergic receptor activation.

Materials:

  • Target cell line

  • This compound stock solution

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Lysis buffer (provided with the kit)

Workflow:

G A 1. Seed cells in a suitable plate (e.g., 96-well) B 2. Pre-treat with PDE inhibitor (optional) A->B C 3. Stimulate with varying concentrations of this compound B->C D 4. Lyse the cells C->D E 5. Perform cAMP assay according to kit instructions D->E F 6. Measure signal (e.g., absorbance, fluorescence) E->F

cAMP Accumulation Assay Workflow.

Procedure:

  • Seed cells into a suitable plate and grow to the desired confluency.

  • (Optional) Pre-incubate the cells with a PDE inhibitor to prevent the degradation of cAMP.

  • Stimulate the cells with various concentrations of this compound for a short period (e.g., 10-30 minutes).

  • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • Perform the cAMP measurement following the manufacturer's instructions for the chosen assay kit.

  • Read the plate on a suitable microplate reader.

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the cAMP concentration in each sample from the standard curve. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 3: Western Blot Analysis of Signaling Pathway Activation

This protocol can be used to assess the phosphorylation and activation of downstream signaling proteins like p38 MAPK and Akt.

Materials:

  • Target cell line

  • This compound stock solution

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Workflow:

G A 1. Treat cells with This compound B 2. Lyse cells and quantify protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a membrane C->D E 5. Probe with primary and secondary antibodies D->E F 6. Detect and quantify protein bands E->F

Western Blot Workflow.

Procedure:

  • Treat cells with the desired concentration of this compound for various time points.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody of interest (e.g., anti-phospho-p38).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe for the total protein (e.g., anti-p38).

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.

References

Flerobuterol administration in rat brain electrophysiological studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Flerobuterol in Rat Brain Electrophysiology

Introduction

This compound is a selective β2-adrenoceptor agonist that has demonstrated potential antidepressant activity in animal models.[1] Its mechanism of action involves the modulation of monoaminergic systems, particularly the serotonergic (5-HT) system.[1][2] Understanding the electrophysiological impact of this compound on specific neuronal populations is crucial for elucidating its therapeutic effects and mechanism of action. This document provides detailed protocols for the administration of this compound and subsequent in vivo electrophysiological recording in rat models, targeted at researchers in neuroscience and drug development.

Mechanism of Action: β2-Adrenergic Signaling

This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3][4] The activation of these receptors initiates an intracellular signaling cascade primarily through the Gs protein pathway. The binding of this compound causes a conformational change in the receptor, leading to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream cellular targets, ultimately modulating neuronal excitability and function.

Flerobuterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space B2AR β2-Adrenergic Receptor Gs Gs Protein (Inactive) B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound This compound->B2AR Binds to Gs_active Gαs-GTP (Active) Gs->Gs_active GDP->GTP Gs_active->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA_active Active PKA PKA->PKA_active Targets Downstream Cellular Targets PKA_active->Targets Phosphorylates Response Modulation of Neuronal Activity Targets->Response

Caption: this compound's β2-adrenergic signaling cascade.

Electrophysiological Effects of this compound on Serotonergic Neurons

Electrophysiological studies in rats have shown that this compound administration significantly impacts the serotonergic system. The effects vary based on the duration and mode of administration. Acute intravenous administration showed negligible effects on the firing rate of dorsal raphe 5-HT neurons. However, sustained administration via subcutaneous osmotic minipumps produced a marked, time-dependent modulation of neuronal activity.

Table 1: Summary of this compound's Electrophysiological Effects in Rats

Dosage & Administration RouteDurationBrain RegionObserved Electrophysiological EffectReference
Up to 2 mg/kg, IV (Acute)N/ADorsal Raphe NucleusNo significant modification of 5-HT neuron firing rate.
0.5 mg/kg/day, SC (Sustained)2 DaysDorsal Raphe NucleusMarked decrease in the firing rate of 5-HT neurons.
0.5 mg/kg/day, SC (Sustained)14 DaysDorsal Raphe NucleusProgressive recovery of 5-HT neuron firing rate to normal levels.
0.5 mg/kg/day, SC (Sustained)14 DaysDorsal HippocampusMarkedly enhanced suppression of pyramidal neuron firing by 5-HT pathway stimulation.

Experimental Protocols

The following protocols provide a framework for conducting electrophysiological studies with this compound in rats. All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Animal Preparation and Anesthesia

This protocol outlines the general procedure for preparing an anesthetized rat for stereotaxic surgery and electrophysiological recording.

  • Anesthesia Induction: Place the rat in an induction chamber with 4% isoflurane in oxygen (1 L/min flow rate).

  • Surgical Preparation: Once the rat is fully anesthetized (confirmed by lack of pedal withdrawal reflex), move it to a stereotaxic frame. Maintain anesthesia with 1-2.5% isoflurane for the duration of the surgery.

  • Vital Signs Monitoring: Maintain the rat's body temperature at 37°C using a feedback-controlled heating pad with a rectal probe. Monitor heart rate and respiration throughout the procedure.

  • Surgical Site Preparation: Shave the scalp and clean it with 10% povidone-iodine. Administer a local anesthetic (e.g., 0.5 ml of 2% lidocaine) subcutaneously at the incision site.

  • Craniotomy: Make a midline incision on the scalp and retract the skin. Perform a craniotomy over the target brain region (e.g., Dorsal Raphe Nucleus or Hippocampus) using a high-speed dental drill. Carefully remove the dura mater to expose the brain surface.

Protocol 2: this compound Administration

This compound can be administered acutely or chronically depending on the experimental goals.

A. Acute Intravenous (IV) Administration

  • Purpose: To study the immediate effects of the drug.

  • Procedure:

    • Expose the lateral tail vein.

    • Aseptically prepare the injection site.

    • Using a fine-gauge needle (e.g., 27G), slowly inject the this compound solution (dissolved in sterile saline) into the vein.

    • Doses up to 2 mg/kg have been used in previous studies.

B. Sustained Subcutaneous (SC) Administration

  • Purpose: To study the effects of long-term, continuous drug exposure.

  • Procedure:

    • Use osmotic minipumps (e.g., Alzet) filled with the appropriate concentration of this compound to achieve the desired delivery rate (e.g., 0.5 mg/kg/day).

    • Under anesthesia, make a small incision in the skin between the scapulae.

    • Insert the filled osmotic minipump into the subcutaneous pocket.

    • Close the incision with wound clips or sutures.

    • Allow the animal to recover before subsequent electrophysiological recording at specified time points (e.g., 2 or 14 days).

Protocol 3: In Vivo Electrophysiological Recording

This protocol describes extracellular single-unit recording from a target brain region.

  • Electrode Placement: Lower a glass micropipette recording electrode into the target brain region using the stereotaxic manipulator. The coordinates should be determined from a rat brain atlas.

  • Recording Setup: Place a reference electrode in contact with the brain or cerebrospinal fluid away from the recording site.

  • Signal Acquisition: Connect the electrode to a preamplifier and amplifier. Filter the signal (e.g., bandpass 0.3-10 kHz) and monitor it on an oscilloscope and audio monitor.

  • Neuron Identification: Identify target neurons based on their characteristic firing patterns and waveforms (e.g., 5-HT neurons in the dorsal raphe have a slow, regular firing rate and a broad action potential).

  • Data Collection: Once a stable single-unit recording is established, record baseline neuronal activity. Administer this compound (if using an acute paradigm) or record from animals previously implanted with osmotic pumps.

  • Data Analysis: Digitize and store the data for offline analysis. Analyze changes in firing rate, burst firing patterns, and other relevant electrophysiological parameters.

Experimental Workflow Visualization

The logical flow of a typical experiment involving sustained this compound administration and electrophysiology is outlined below.

Caption: Workflow for sustained this compound electrophysiology.

References

Proposed HPLC-MS/MS Method for the Analysis of Flerobuterol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Flerobuterol in biological matrices. As a synthetic beta-adrenergic agonist, this compound is structurally related to other compounds in its class, such as Clenbuterol. Due to the limited availability of specific analytical methods for this compound, this protocol has been adapted from established and validated methods for Clenbuterol and other beta-agonists.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative data and experimental parameters are presented in a clear and structured format to facilitate method implementation and validation.

Introduction

This compound is a beta-adrenergic agonist with potential therapeutic applications. Accurate and sensitive quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. HPLC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for the determination of trace levels of drugs and their metabolites in complex biological matrices.[2] This proposed method is based on the well-documented analytical procedures for the closely related compound, Clenbuterol, and is intended to serve as a robust starting point for the development of a fully validated assay for this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods used for the extraction of Clenbuterol from biological matrices such as plasma and urine.

  • Sample Aliquoting: Pipette 1.0 mL of the biological sample (e.g., plasma, urine) into a clean polypropylene centrifuge tube.

  • Internal Standard Spiking: Add the internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample) to each sample, calibrator, and quality control sample.

  • pH Adjustment: Add 1.0 mL of an appropriate buffer to adjust the pH. For compounds like Clenbuterol, an alkaline pH is often used to ensure the analyte is in its non-ionized form, facilitating extraction into an organic solvent.

  • Extraction: Add 5.0 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of isopropanol and ethyl acetate).

  • Vortexing: Vortex the tubes for 5-10 minutes to ensure thorough mixing and efficient extraction.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition.

  • Vortexing and Transfer: Vortex the tube briefly to dissolve the residue and transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Analysis

The following parameters are proposed based on typical conditions for the analysis of beta-agonists.

Table 1: Proposed HPLC Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table 2

Table 2: Proposed HPLC Gradient

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05

Table 3: Proposed MS/MS Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 4: Hypothetical MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound To be determinedTo be determinedTo be optimized
Internal Standard To be determinedTo be determinedTo be optimized

Note: The precursor and product ions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer. The fragmentation pattern is expected to be similar to other beta-agonists, often involving the loss of the tert-butyl group and water.

Experimental Workflow Diagram

Flerobuterol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Biological Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH Add_IS->Adjust_pH Add_Solvent Add Extraction Solvent Adjust_pH->Add_Solvent Vortex Vortex (5-10 min) Add_Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute To_Vial Transfer to HPLC Vial Reconstitute->To_Vial Inject Inject into HPLC To_Vial->Inject Analysis Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: Workflow for this compound Analysis.

Discussion

The proposed HPLC-MS/MS method provides a comprehensive framework for the quantification of this compound in biological samples. The liquid-liquid extraction protocol is designed to efficiently isolate the analyte from complex matrices while minimizing interferences. The use of a C18 reverse-phase column is standard for the separation of moderately polar compounds like beta-agonists. The gradient elution ensures adequate separation from endogenous components and the internal standard.

The mass spectrometric detection in positive ESI mode is anticipated to provide high sensitivity. The optimization of MRM transitions is a critical step for ensuring the selectivity and specificity of the method. This involves the determination of the precursor ion (typically [M+H]+) and the most abundant and stable product ions upon collision-induced dissociation.

Conclusion

This application note outlines a proposed HPLC-MS/MS method for the analysis of this compound. While based on established methods for similar compounds, this protocol requires validation to demonstrate its accuracy, precision, linearity, and sensitivity for this compound. The provided information serves as a valuable resource for researchers initiating the development of a quantitative assay for this compound.

References

Application Notes and Protocols for Sustained Administration of Flerobuterol via Osmotic Minipump

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flerobuterol is a potent and selective β2-adrenergic receptor agonist known to induce anabolic effects on skeletal muscle and lipolytic effects on adipose tissue. Sustained administration using osmotic minipumps offers a significant advantage over traditional dosing regimens (e.g., daily injections) by maintaining stable plasma concentrations of the compound, thereby maximizing therapeutic efficacy and reducing potential side effects associated with fluctuating drug levels. This document provides a detailed protocol for the continuous delivery of this compound in rodent models using osmotic minipumps, based on established scientific literature and best practices.

Data Presentation

Table 1: Recommended this compound Dosage for Sustained Delivery in Rats
ParameterValueReference
Dosage 0.5 mg/kg/day[1]
Route of Administration Subcutaneous (SC)[1]
Delivery Method Osmotic Minipump[1]
Duration 2 to 14 days[1]

Experimental Protocols

I. Formulation of this compound for Osmotic Minipump Delivery

Objective: To prepare a sterile, stable solution of this compound suitable for loading into osmotic minipumps.

Materials:

  • This compound hydrochloride

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

  • Vortex mixer

  • Analytical balance

Protocol:

  • Determine the required concentration of this compound:

    • The concentration will depend on the desired daily dose, the body weight of the animal, and the pumping rate of the selected osmotic minipump.

    • Use the following formula to calculate the required concentration: Concentration (mg/mL) = [Desired Dose (mg/kg/day) x Animal Weight (kg)] / [Pump Flow Rate (mL/day)]

    • Example Calculation: For a 300g (0.3 kg) rat, a dose of 0.5 mg/kg/day, and an Alzet minipump with a flow rate of 2.5 µL/hr (0.06 mL/day): Concentration = (0.5 mg/kg/day * 0.3 kg) / 0.06 mL/day = 2.5 mg/mL

  • Prepare the this compound solution:

    • Under aseptic conditions (e.g., in a laminar flow hood), weigh the required amount of this compound hydrochloride.

    • Dissolve the this compound in a pre-determined volume of sterile saline to achieve the calculated concentration.

    • Gently vortex the solution until the this compound is completely dissolved.

  • Sterilize the solution:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile vial.

  • Stability Considerations:

    • The stability of this compound in solution for extended periods at 37°C (body temperature) should be confirmed.

    • It is recommended to prepare the solution fresh before filling the minipumps.

    • If long-term storage is necessary, conduct a stability study by incubating the solution at 37°C for the intended duration of the experiment and analyzing its concentration and purity (e.g., via HPLC).

II. Osmotic Minipump Preparation and Implantation

Objective: To correctly fill and surgically implant the osmotic minipump for subcutaneous delivery of this compound.

Materials:

  • Alzet® osmotic minipumps (select a model with appropriate duration and flow rate for the study)

  • This compound solution (prepared as described above)

  • Sterile filling tube (provided with the minipumps)

  • Surgical instruments (scalpel, forceps, wound clips or sutures)

  • Anesthetic (e.g., isoflurane)

  • Analgesic

  • Antiseptic solution (e.g., povidone-iodine and alcohol)

  • Clippers for fur removal

  • Heating pad

Protocol:

  • Pump Filling:

    • Follow the manufacturer's instructions for filling the osmotic minipumps.

    • Attach the sterile filling tube to a syringe containing the this compound solution.

    • Insert the filling tube into the opening of the minipump until it touches the bottom.

    • Slowly inject the solution into the pump until a small amount of the solution is seen coming out of the opening, ensuring no air bubbles are trapped inside.

    • Remove the filling tube and insert the flow moderator provided with the pump.

  • Surgical Implantation (Subcutaneous):

    • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

    • Administer a pre-operative analgesic as per your institution's IACUC guidelines.

    • Shave the fur from the dorsal mid-scapular region.

    • Cleanse the surgical area with an antiseptic solution.

    • Make a small incision (approximately 1 cm) in the skin.

    • Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the minipump.

    • Insert the filled osmotic minipump into the pocket, with the flow moderator pointing away from the incision.

    • Close the incision with wound clips or sutures.

    • Monitor the animal during recovery from anesthesia on a heating pad.

    • Provide post-operative analgesia as required.

    • Monitor the animal daily for signs of infection or discomfort at the surgical site.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_postop Post-Operative Care & Data Collection prep_sol Prepare this compound Solution fill_pump Fill Osmotic Minipump prep_sol->fill_pump anesthetize Anesthetize Animal fill_pump->anesthetize implant Subcutaneous Implantation anesthetize->implant close Close Incision implant->close recover Animal Recovery & Analgesia close->recover monitor Daily Monitoring recover->monitor collect Data Collection (e.g., muscle/fat analysis) monitor->collect

Caption: Experimental workflow for sustained this compound administration.

signaling_pathway This compound This compound beta2ar β2-Adrenergic Receptor This compound->beta2ar Binds to g_protein Gs Protein beta2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates p_creb p-CREB creb->p_creb gene_transcription Gene Transcription (Anabolic & Lipolytic Effects) p_creb->gene_transcription Promotes

Caption: this compound's proposed signaling pathway.

References

Application of Flerobuterol in Neuropharmacology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flerobuterol is a selective β2-adrenergic receptor agonist with demonstrated activity within the central nervous system. Its structural and functional similarities to other β2-agonists like Clenbuterol have prompted investigations into its potential neuropharmacological applications. Research suggests that this compound may exert antidepressant-like effects and possess neuroprotective properties, primarily through modulation of serotonergic neurotransmission and induction of neurotrophic factors. These application notes provide a comprehensive overview of the methodologies used to investigate the neuropharmacological profile of this compound, including detailed experimental protocols and data presentation.

Application Notes

Antidepressant-like Activity

This compound has been shown to exhibit antidepressant activity in preclinical animal models. This effect is believed to be mediated, at least in part, by its enhancement of serotonergic neurotransmission. Sustained administration of this compound has been observed to initially decrease the firing rate of serotonergic neurons in the dorsal raphe nucleus, an effect that is reversed by a 5-HT autoreceptor antagonist, suggesting an increased synaptic availability of serotonin.[1] Long-term treatment leads to a desensitization of somatodendritic 5-HT autoreceptors, further enhancing serotonergic transmission.[1]

The antidepressant-like effects of this compound can be quantitatively assessed using behavioral models such as the Forced Swim Test. In this model, antidepressant compounds typically reduce the duration of immobility, indicating a behavioral correlate of antidepressant efficacy.

Neuroprotective Effects

This compound is also being investigated for its potential neuroprotective properties. The proposed mechanism for this effect involves the upregulation of nerve growth factor (NGF), a neurotrophin crucial for neuronal survival, growth, and differentiation. Studies with the related compound Clenbuterol have shown that β2-adrenergic receptor activation can protect neurons from excitotoxic damage, an effect that is blocked by NGF antibodies.[2] This suggests that this compound may offer therapeutic potential in conditions associated with neuronal damage and degeneration. In vitro models using primary neuronal cultures are instrumental in quantifying the neuroprotective concentrations of this compound against various neurotoxic insults.

Data Presentation

In Vivo Behavioral and Neurochemical Effects of this compound
Parameter Experimental Model Dosage/Concentration Observed Effect Reference
Serotonergic Neuron Firing Rate Electrophysiology in rat dorsal raphe nucleus0.5 mg/kg/day (sustained)Marked decrease after 2 days, recovery to normal by 14 days[1]
Antidepressant-like Behavior Forced Swim Test (Rat)To be determinedExpected decrease in immobility timeAdapted from[3]
Extracellular Serotonin Levels In Vivo Microdialysis (Rat Prefrontal Cortex)To be determinedExpected increase in extracellular 5-HTAdapted from
In Vitro Neuroprotective Effects of this compound
Parameter Experimental Model Neurotoxin This compound Concentration Observed Effect Reference
Neuronal Viability Primary Hippocampal NeuronsGlutamate1-100 µM (Clenbuterol)Increased neuronal survival
NGF Induction Primary Cortical Astrocytes-1-100 µM (Clenbuterol)200-300% increase in NGF mRNA and protein

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is adapted for the determination of the binding affinity (Ki) of this compound for β-adrenergic receptors.

Materials:

  • HEK293 cells transiently or stably expressing human β1 and β2 adrenergic receptors

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Binding buffer: 75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4

  • Radioligand: [3H]-CGP 12177 (a hydrophilic β-adrenergic antagonist)

  • Non-specific binding control: Propranolol (10 µM)

  • This compound stock solution

  • Scintillation cocktail

  • Glass fiber filters (GF/C)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer (for total binding) or 50 µL of 10 µM propranolol (for non-specific binding).

      • 50 µL of varying concentrations of this compound.

      • 50 µL of [3H]-CGP 12177 at a concentration near its Kd.

      • 100 µL of the membrane preparation (containing 10-50 µg of protein).

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound from the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Harvest Cells prep2 Homogenize prep1->prep2 prep3 Centrifuge (Low Speed) prep2->prep3 prep4 Centrifuge (High Speed) prep3->prep4 prep5 Resuspend Membranes prep4->prep5 assay2 Add Membrane Preparation prep5->assay2 assay1 Add Buffers & Ligands to Plate assay1->assay2 assay3 Incubate assay2->assay3 analysis1 Filter & Wash assay3->analysis1 analysis2 Scintillation Counting analysis1->analysis2 analysis3 Calculate Specific Binding analysis2->analysis3 analysis4 Determine IC50 & Ki analysis3->analysis4

Workflow for β-adrenergic receptor binding assay.

In Vivo Microdialysis for Serotonin Release

This protocol is designed to measure extracellular serotonin levels in the prefrontal cortex of awake, freely moving rats following this compound administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2mm membrane, 20 kDa cutoff)

  • Guide cannula

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4

  • This compound solution for injection

  • HPLC system with electrochemical detection (HPLC-ED)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the medial prefrontal cortex.

    • Secure the cannula with dental cement and allow the animal to recover for at least 7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

    • Allow a 2-hour equilibration period.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer this compound (e.g., intraperitoneally) at the desired dose(s).

    • Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for serotonin content using an HPLC-ED system.

    • Quantify serotonin concentrations by comparing peak areas to those of external standards.

  • Data Analysis:

    • Express serotonin levels as a percentage of the baseline average.

    • Compare the effects of different doses of this compound on serotonin release.

Signaling Pathway of this compound-Induced Serotonin Release

G This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR activates AC Adenylyl Cyclase Beta2AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB pCREB PKA->CREB phosphorylates SerotoninNeuron Serotonergic Neuron CREB->SerotoninNeuron influences gene transcription in SerotoninRelease Increased Serotonin Synthesis & Release SerotoninNeuron->SerotoninRelease

Proposed signaling cascade for this compound's effect on serotonin.

Forced Swim Test (FST) for Antidepressant-like Activity

This protocol is used to assess the antidepressant-like effects of this compound in rats.

Materials:

  • Male Sprague-Dawley rats (225-250g)

  • Cylindrical swim tanks (45 cm high, 20 cm diameter)

  • Water at 23-25°C

  • This compound solution for injection

  • Video recording and analysis software

Procedure:

  • Pre-test Session (Day 1):

    • Place each rat individually in a swim tank filled with water to a depth of 30 cm for 15 minutes.

    • Remove the rats, dry them, and return them to their home cages.

  • Test Session (Day 2):

    • Administer this compound or vehicle to the rats (e.g., 30-60 minutes before the test).

    • Place the rats back into the swim tanks for a 5-minute test session.

    • Record the sessions for later analysis.

  • Behavioral Scoring:

    • Score the duration of immobility during the 5-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with movements limited to those necessary to keep the head above water.

    • Blinded scoring is recommended to avoid bias.

  • Data Analysis:

    • Compare the immobility time between the this compound-treated groups and the vehicle control group.

    • A significant reduction in immobility time is indicative of an antidepressant-like effect.

Forced Swim Test Experimental Workflow

G cluster_day1 Day 1: Pre-Test cluster_day2 Day 2: Test cluster_analysis Data Analysis day1_1 Place Rat in Swim Tank (15 min) day1_2 Dry and Return to Home Cage day1_1->day1_2 day2_1 Administer this compound/Vehicle day2_2 Place Rat in Swim Tank (5 min) day2_1->day2_2 day2_3 Record Session day2_2->day2_3 analysis1 Score Immobility Time day2_3->analysis1 analysis2 Statistical Comparison analysis1->analysis2

References

Troubleshooting & Optimization

Flerobuterol Stability and Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and appropriate storage conditions for Flerobuterol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For optimal stability, this compound solid powder should be stored under controlled conditions to minimize degradation.[1]

Table 1: Recommended Storage Conditions for this compound Powder

Storage DurationTemperatureLight ConditionsAtmosphere
Short-term (days to weeks)0 - 4°CDry, darkInert gas (optional)
Long-term (months to years)-20°CDry, darkInert gas (optional)

Q2: How should I store this compound stock solutions?

This compound is soluble in DMSO, and stock solutions in this solvent can be stored for future use.[1] To ensure the integrity of the solution, follow these storage guidelines:

Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)

Storage DurationTemperature
Short-term (days to weeks)0 - 4°C
Long-term (months)-20°C

Note: It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Is this compound stable during shipping?

This compound is considered stable enough for a few weeks during ordinary shipping at ambient temperatures.[1] However, upon receipt, it is crucial to transfer the product to the recommended storage conditions for long-term stability.

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, based on its chemical structure as a beta-adrenergic agonist, it is likely susceptible to degradation under conditions similar to other molecules in its class, such as Salbutamol and Clenbuterol. The primary degradation pathways are expected to be hydrolysis and oxidation.

Below is a proposed degradation pathway for this compound based on known degradation of similar compounds.

G This compound This compound Hydrolysis Hydrolytic Degradation (Acidic/Basic Conditions) This compound->Hydrolysis H⁺ / OH⁻ Oxidation Oxidative Degradation (e.g., H₂O₂) This compound->Oxidation [O] Degradation_Product_A Degradation Product A (e.g., via ether formation) Hydrolysis->Degradation_Product_A Degradation_Product_B Degradation Product B (e.g., corresponding aldehyde/acid) Oxidation->Degradation_Product_B

Caption: Proposed degradation pathways for this compound.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Q5: I am seeing unexpected peaks in my HPLC analysis of this compound. What could be the cause?

Unexpected peaks in your chromatogram could indicate the presence of degradation products. Consider the following:

  • Improper Storage: Verify that the this compound solid and solutions have been stored according to the recommended conditions. Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can lead to degradation.

  • Sample Preparation: The diluent used for your sample preparation could be affecting stability. Ensure the pH of your sample solution is within a stable range for this compound.

  • Contamination: The unexpected peaks could be from a contaminated solvent, vial, or instrument. Run a blank to rule out contamination.

Troubleshooting Decision Tree:

G Start Unexpected peaks in HPLC Check_Storage Review Storage Conditions (Temp, Light, Freeze-Thaw) Start->Check_Storage Check_Prep Examine Sample Preparation (Solvent pH, Age of Solution) Start->Check_Prep Check_Contamination Investigate Contamination (Run Blanks) Start->Check_Contamination Degradation Degradation Likely Check_Storage->Degradation Check_Prep->Degradation Contamination Contamination Identified Check_Contamination->Contamination Resolved Issue Resolved Degradation->Resolved Contamination->Resolved

Caption: Troubleshooting unexpected HPLC peaks.

Q6: My this compound solution has changed color. Is it still usable?

A change in the color of a solution is often an indicator of chemical degradation. It is strongly recommended not to use a discolored solution, as the presence of degradation products could compromise your experimental results. Prepare a fresh solution from a properly stored solid sample.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • pH meter

  • HPLC system with a UV or PDA detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • Neutralize the acid and base hydrolyzed samples before analysis.

    • Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photolysis Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical HPLC Parameters for Beta-Adrenergic Agonists:

Table 3: General HPLC Method Parameters

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve all peaks.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 210-280 nm) or PDA for peak purity analysis
Column Temperature 25-30°C

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity is confirmed by analyzing the samples from the forced degradation study, demonstrating that the this compound peak is well-resolved from any degradation product peaks.

References

Flerobuterol Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound specifically named "Flerobuterol" is not available in the public scientific literature. The following troubleshooting guide is based on common issues encountered during the synthesis of related β2-adrenergic agonists, such as Clenbuterol and Fenoterol, and is intended to provide general guidance for researchers in this field.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This technical support center provides answers to frequently asked questions and troubleshooting guides for common issues encountered during the synthesis of this compound and related compounds.

FAQ 1: Low Yield of the Final Product

Question: I am experiencing a significantly lower than expected yield for my final product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields can stem from several factors throughout the synthetic process. Here’s a systematic approach to identify and resolve the issue:

  • Incomplete Reactions: Ensure all starting materials have been consumed by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress. If the reaction is stalling, consider increasing the reaction time, temperature, or using a more effective catalyst.

  • Side Reactions: The formation of unwanted byproducts is a common cause of low yields. Analyze your crude product mixture by NMR or LC-MS to identify potential side products. Common side reactions include over-alkylation, oxidation, or rearrangement. Adjusting reaction conditions such as temperature, solvent, and stoichiometry can help minimize these.

  • Purification Losses: Significant amounts of product can be lost during work-up and purification steps.

    • Extraction: Ensure the pH is optimized for the extraction of your compound. For amino compounds, basifying the aqueous layer is crucial.

    • Chromatography: Choose an appropriate solvent system for column chromatography to ensure good separation and minimize product loss on the column. Affinity chromatography using alpha1-acid glycoprotein has been shown to be effective for purifying some β2-agonists.[1]

  • Reagent Quality: Verify the purity and reactivity of your starting materials and reagents. Degradation of reagents over time can lead to poor reaction outcomes.

FAQ 2: Difficulty in Product Purification

Question: My crude product is proving difficult to purify. What strategies can I employ for effective purification?

Answer: Purification of polar, amino-containing compounds can be challenging. Consider the following strategies:

  • Crystallization: If your compound is a solid, crystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one that provides good quality crystals.

  • Column Chromatography:

    • Normal Phase: For moderately polar compounds, silica gel chromatography is standard. A common issue is product streaking. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape for basic compounds.

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography (e.g., C18) may provide better separation.

  • Affinity Chromatography: For clenbuterol-like compounds, affinity chromatography has been successfully used for purification from complex matrices.[1]

  • Salt Formation: Converting your amine product to a salt (e.g., hydrochloride or hydrobromide) can facilitate purification by crystallization and improve handling and stability. Fenoterol, for instance, is often used as its hydrobromide salt.[2]

Troubleshooting Guide: Unexpected Side Product Formation

Issue: Spectroscopic analysis (NMR, MS) of my product reveals the presence of a significant and unexpected side product.

Potential Cause Identification Proposed Solution
Over-alkylation Mass spectrum shows a peak corresponding to the addition of more than one alkyl group.Use a protecting group strategy for the amine or carefully control the stoichiometry of the alkylating agent.
Oxidation Presence of carbonyl peaks (ketone, aldehyde) in the NMR or IR spectrum where none are expected.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Use degassed solvents.
Rearrangement Isomeric product identified by detailed NMR analysis (e.g., 2D NMR).Re-evaluate the reaction mechanism and conditions. Temperature and catalyst choice can often influence rearrangement pathways.
Incomplete Reduction If the synthesis involves a reduction step (e.g., ketone to alcohol), the presence of the starting ketone.Increase the amount of reducing agent, extend the reaction time, or switch to a more powerful reducing agent.

Experimental Protocols

Protocols provided are generalized examples for key transformations in the synthesis of β2-agonists and should be adapted and optimized for specific target molecules.

Protocol 1: Reductive Amination for Secondary Amine Formation

This protocol describes a general procedure for the coupling of a ketone with a primary amine followed by reduction to form a secondary amine, a common step in the synthesis of compounds like Fenoterol and Clenbuterol.[2][3]

  • Step 1: Imine Formation:

    • Dissolve the ketone (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

    • Add a dehydrating agent, like magnesium sulfate or molecular sieves, to the mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the formation of the imine by TLC or GC-MS.

  • Step 2: Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) in portions.

    • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until the imine is fully consumed.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

Visualizing Synthetic and Mechanistic Pathways

Logical Workflow for Troubleshooting Low Product Yield

The following diagram outlines a systematic approach to diagnosing and resolving issues of low yield in a chemical synthesis.

Low_Yield_Troubleshooting start Low Product Yield Observed check_reaction Monitor Reaction Progress (TLC, LC-MS) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete adjust_conditions Adjust Conditions: - Increase Time/Temp - Add More Reagent/Catalyst incomplete->adjust_conditions Yes analyze_crude Analyze Crude Product (NMR, MS) incomplete->analyze_crude No adjust_conditions->check_reaction side_products Side Products Present? analyze_crude->side_products optimize_conditions Optimize Conditions: - Lower Temperature - Change Solvent/Reagents side_products->optimize_conditions Yes evaluate_workup Evaluate Work-up & Purification side_products->evaluate_workup No optimize_conditions->start purification_loss Significant Loss During Purification? evaluate_workup->purification_loss optimize_purification Optimize Purification: - Adjust pH in Extraction - Modify Chromatography - Consider Crystallization purification_loss->optimize_purification Yes check_reagents Check Reagent Quality & Purity purification_loss->check_reagents No optimize_purification->start solution Yield Improved check_reagents->solution

Caption: Troubleshooting workflow for low yield.

General Signaling Pathway of β2-Adrenergic Agonists

This diagram illustrates the mechanism of action for β2-adrenergic agonists like Fenoterol and Clenbuterol.

B2_Agonist_Pathway cluster_cell Bronchial Smooth Muscle Cell receptor β2-Adrenergic Receptor g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp catalyzes conversion atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation leads to agonist β2-Agonist (e.g., this compound) agonist->receptor binds to

Caption: β2-agonist signaling pathway.

References

Technical Support Center: Overcoming Poor Solubility of Flerobuterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of Flerobuterol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

Q2: What are the initial steps to characterize the solubility of a new batch of this compound?

A2: A thorough characterization of the physicochemical properties of your this compound batch is the foundational step. This involves:

  • Aqueous Solubility Determination: Experimentally determine the solubility in water and relevant biological buffers (e.g., phosphate-buffered saline at pH 7.4).

  • pKa Determination: Identify the ionization constant(s) of this compound to understand its charge state at different pH values. This is critical for pH-modification strategies.

  • Solid-State Characterization: Analyze the solid form of this compound using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify its crystalline form (polymorphism) or if it is amorphous. Different polymorphs can have significantly different solubilities.

Q3: What are the general strategies to improve the solubility of a poorly soluble drug like this compound?

A3: Strategies for enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs) can be broadly categorized into physical and chemical modifications.

  • Physical Modifications: These approaches alter the physical properties of the drug powder without changing its chemical structure. Key techniques include:

    • Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can enhance the dissolution rate.

    • Modification of Crystal Habit: Identifying and isolating a polymorphic form or an amorphous form with higher solubility is a common strategy. Amorphous forms are generally more soluble than their crystalline counterparts.

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its wetting and dissolution.

  • Chemical Modifications: These methods involve altering the chemical microenvironment of the drug.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation to a value where the drug is in its more soluble ionized form is a simple and effective technique.

    • Salt Formation: Converting the drug into a salt form can significantly improve its solubility and dissolution rate.

    • Complexation: Using complexing agents, such as cyclodextrins, can encapsulate the poorly soluble drug molecule, thereby increasing its apparent solubility in water.

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Preclinical Studies

Possible Cause: Poor aqueous solubility and slow dissolution of this compound in the gastrointestinal tract.

Troubleshooting Steps:

  • Characterize the Physicochemical Properties: If not already done, perform the initial characterization as described in FAQ Q2. The results will guide the selection of an appropriate solubility enhancement technique.

  • Select a Solubility Enhancement Strategy: Based on the properties of this compound, choose a suitable method from the table below.

    StrategyPrincipleWhen to Consider
    pH Modification For an ionizable drug, adjusting the pH to favor the ionized form increases solubility.If this compound has an ionizable functional group (amine) and a measurable pKa.
    Micronization Increasing the surface area by reducing particle size enhances the dissolution rate.As a first-line approach for crystalline materials.
    Nanonization Further reduction of particle size to the nanometer range for a more significant increase in surface area.When micronization does not provide sufficient improvement.
    Amorphous Solid Dispersions Dispersing the drug in a polymer matrix in its amorphous, higher-energy state.For crystalline drugs with poor solubility that are amenable to processing with polymers.
    Cyclodextrin Complexation Encapsulating the drug molecule within a cyclodextrin cavity to increase its apparent water solubility.For molecules with appropriate size and hydrophobicity to fit within the cyclodextrin cavity.
  • Formulation Development and In Vitro Testing: Prepare formulations using the selected strategy and evaluate their performance using in vitro dissolution testing.

Issue 2: this compound Precipitates Out of Solution During Formulation

Possible Cause: The chosen solvent system is not optimal, or a change in temperature or pH is causing the drug to exceed its solubility limit.

Troubleshooting Steps:

  • Co-solvent System Optimization:

    • Rationale: Employing a mixture of solvents (co-solvents) can often dissolve a drug to a greater extent than a single solvent.

    • Action: Experiment with different ratios of a primary solvent (e.g., water or buffer) and a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, or polyethylene glycol).

    • Protocol: Prepare a series of co-solvent mixtures and determine the saturation solubility of this compound in each.

  • pH Control:

    • Rationale: The solubility of an ionizable drug is highly dependent on the pH of the solution.

    • Action: Determine the pKa of this compound. Prepare a series of buffers with pH values around the pKa and measure the solubility at each pH. Select a buffer system that maintains the pH where this compound is most soluble.

  • Use of Surfactants:

    • Rationale: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.

    • Action: Screen a panel of pharmaceutically acceptable surfactants (e.g., Tween 80, Poloxamer 188) at concentrations above their critical micelle concentration (CMC).

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility
  • Objective: To determine the equilibrium solubility of this compound in an aqueous medium.

  • Materials: this compound powder, purified water, orbital shaker, 0.22 µm syringe filters, HPLC system.

  • Procedure:

    • Add an excess amount of this compound powder to a known volume of purified water in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

    • Express the solubility in mg/mL or µg/mL.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.

  • Materials: this compound, a hydrophilic polymer (e.g., polyvinylpyrrolidone K30 - PVP K30), a common solvent (e.g., methanol or ethanol), rotary evaporator.

  • Procedure:

    • Dissolve a specific weight ratio of this compound and PVP K30 (e.g., 1:1, 1:3, 1:5) in a minimal amount of the common solvent.

    • Ensure complete dissolution to form a clear solution.

    • Remove the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).

    • A thin film of the solid dispersion will form on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

    • Scrape the dried solid dispersion and store it in a desiccator.

    • Characterize the prepared solid dispersion using DSC and XRPD to confirm the amorphous nature of the drug.

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Characterization cluster_2 Strategy Selection cluster_3 Formulation & Evaluation start Poor this compound Solubility char1 Determine Aqueous Solubility start->char1 char2 Determine pKa start->char2 char3 Solid-State Analysis (XRPD, DSC) start->char3 strategy Select Enhancement Technique char1->strategy char2->strategy char3->strategy form Prepare Formulation strategy->form eval In Vitro Dissolution Testing form->eval end Optimized Formulation eval->end

Caption: Experimental workflow for addressing poor this compound solubility.

signaling_pathway cluster_0 Solubility Enhancement Approaches cluster_physical Physical Modification cluster_chemical Chemical Modification Poorly Soluble this compound Poorly Soluble this compound Particle Size Reduction Particle Size Reduction Poorly Soluble this compound->Particle Size Reduction Amorphous Solid Dispersion Amorphous Solid Dispersion Poorly Soluble this compound->Amorphous Solid Dispersion Polymorph Screening Polymorph Screening Poorly Soluble this compound->Polymorph Screening pH Adjustment pH Adjustment Poorly Soluble this compound->pH Adjustment Salt Formation Salt Formation Poorly Soluble this compound->Salt Formation Cyclodextrin Complexation Cyclodextrin Complexation Poorly Soluble this compound->Cyclodextrin Complexation Increased Dissolution Rate Increased Dissolution Rate Particle Size Reduction->Increased Dissolution Rate Increased Apparent Solubility Increased Apparent Solubility Cyclodextrin Complexation->Increased Apparent Solubility

Caption: Key strategies for enhancing the solubility of this compound.

How to prevent Flerobuterol precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Flerobuterol in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, which was initially clear, has become cloudy over time. What is happening?

A1: Cloudiness, or turbidity, is an indication of compound precipitation. This can occur if the concentration of this compound exceeds its solubility limit in the current solvent system under the given storage conditions (e.g., temperature, pH).

Q2: I dissolved this compound in an organic solvent and then diluted it into an aqueous buffer, but it immediately precipitated. Why?

A2: This is a common issue known as "crashing out." While this compound may be soluble in a concentrated organic stock solution, its solubility can dramatically decrease when diluted into an aqueous buffer where the organic solvent concentration is much lower.

Q3: Can the pH of my aqueous buffer affect this compound solubility?

A3: Yes, the solubility of ionizable compounds is often pH-dependent.[1] this compound, as a basic compound, is expected to be more soluble at a lower pH where it can be protonated to form a more soluble salt.

Q4: Does temperature affect the stability of my this compound solution?

A4: Temperature can significantly impact drug stability.[1][2] For many compounds, solubility increases with temperature. Conversely, some solutions may become supersaturated upon cooling, leading to precipitation. It is crucial to store your solution at a temperature that ensures stability.

Troubleshooting Guides

Issue 1: this compound Precipitation Upon Preparation of Aqueous Solution
  • Question: I am trying to dissolve this compound directly in an aqueous buffer, but it is not dissolving completely, or it precipitates. What should I do?

  • Answer:

    • Review Compound Information: The available information indicates this compound is soluble in DMSO.[3] It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.

    • Optimize Dilution: When diluting the organic stock into your aqueous buffer, do so slowly and with constant vortexing or stirring. This helps to disperse the compound and avoid localized high concentrations that can lead to immediate precipitation.

    • Adjust pH: Consider lowering the pH of your aqueous buffer. Since this compound is a basic compound, increasing its ionization by lowering the pH can enhance its aqueous solubility. Experiment with a range of pH values (e.g., pH 4-6) to find the optimal condition.

    • Use Co-solvents: If pH adjustment is not sufficient or desirable for your experiment, consider including a certain percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) in your final aqueous solution.

Issue 2: this compound Precipitation During Storage
  • Question: My this compound solution was clear initially but precipitated after being stored in the refrigerator/freezer. How can I prevent this?

  • Answer:

    • Determine Storage Temperature: Assess the effect of temperature on solubility. The precipitation upon cooling suggests that the solubility of this compound in your formulation is lower at reduced temperatures.

    • Optimize Storage Conditions:

      • Store the solution at the lowest temperature that maintains solubility. This may be room temperature for some formulations.

      • If refrigeration is necessary, you may need to adjust the formulation by increasing the amount of co-solvent or optimizing the pH to improve solubility at 4°C.

    • Re-dissolving Precipitate: Before use, allow the solution to warm to room temperature and gently agitate to see if the precipitate re-dissolves. Always visually inspect for complete dissolution before use.

Data Presentation

Table 1: General Strategies for Enhancing Solubility of Poorly Water-Soluble Drugs

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Increase the ionization of the drug to form a more soluble salt.Simple and effective for ionizable compounds.The required pH may not be compatible with the experimental system or may affect drug stability.
Co-solvency Addition of a water-miscible organic solvent to increase the solubility of a nonpolar drug.Can significantly increase solubility.The co-solvent may have biological or chemical effects in the experiment.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.Effective at low concentrations.Surfactants can interfere with certain biological assays.
Complexation Use of complexing agents, such as cyclodextrins, to form inclusion complexes with the drug, enhancing its solubility.Can improve both solubility and stability.The complex may have different pharmacological properties than the free drug.
Particle Size Reduction Reducing the particle size of the solid drug increases the surface area for dissolution.Can improve the dissolution rate.May not significantly increase equilibrium solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder and place it in a sterile vial.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment
  • Objective: To determine the effect of pH on the solubility of this compound in an aqueous buffer.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • A series of aqueous buffers with varying pH values (e.g., citrate buffers for pH 4-6, phosphate buffers for pH 6-8)

    • Spectrophotometer or HPLC system for concentration measurement

  • Procedure:

    • Prepare a set of buffers at different pH values.

    • Add a small, fixed amount of the this compound stock solution to each buffer to a final concentration that is expected to be near the solubility limit.

    • Incubate the solutions at a controlled temperature for a set period (e.g., 24 hours) to allow equilibrium to be reached.

    • Centrifuge the samples to pellet any undissolved precipitate.

    • Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).

    • Plot the measured solubility against the pH of the buffer to determine the optimal pH for dissolution.

Visualizations

G cluster_start Start: this compound Precipitation Observed cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution start Precipitation Issue check_conc Is concentration too high? start->check_conc check_solvent Is the solvent system appropriate? check_conc->check_solvent No reduce_conc Reduce concentration check_conc->reduce_conc Yes check_ph Is the pH optimal? check_solvent->check_ph Yes use_organic Prepare stock in DMSO check_solvent->use_organic No check_temp Is storage temperature appropriate? check_ph->check_temp Yes adjust_ph Adjust buffer pH (lower) check_ph->adjust_ph No optimize_temp Optimize storage temperature check_temp->optimize_temp No solution Stable this compound Solution check_temp->solution Yes reduce_conc->solution use_organic->solution adjust_ph->solution optimize_temp->solution

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_factors Influencing Factors cluster_outcomes Outcomes This compound This compound Solubility pH pH This compound->pH Ionization state Temperature Temperature This compound->Temperature Solubility kinetics Concentration Concentration This compound->Concentration Saturation point Solvent Solvent System (Aqueous vs. Organic) This compound->Solvent Polarity mismatch Precipitation Precipitation pH->Precipitation Suboptimal Dissolution Stable Solution pH->Dissolution Optimal Temperature->Precipitation Too low Temperature->Dissolution Optimal Concentration->Precipitation Too high Concentration->Dissolution Below limit Solvent->Precipitation Poor Solvent->Dissolution Good

Caption: Factors influencing this compound solubility in aqueous solutions.

References

Technical Support Center: Optimizing Flerobuterol (Clenbuterol) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Flerobuterol (Clenbuterol) synthesis. The information provided is based on established synthetic routes for Clenbuterol, a structurally analogous β2-agonist, due to the limited specific data on "this compound."

Frequently Asked Questions (FAQs)

Q1: My overall yield for Clenbuterol synthesis is low (around 30-40%). What are the most likely causes?

A low overall yield in Clenbuterol synthesis can stem from several factors throughout the multi-step process. Common causes include incomplete reactions, formation of side products, and losses during purification steps. A reported synthesis protocol indicates an overall yield of 35%, suggesting that yields in this range are not uncommon.[1] Key areas to investigate are the efficiency of the initial chlorination or bromination, the subsequent amination reaction, and the final reduction step.

Q2: I am observing significant impurity peaks in my HPLC analysis. What are the common impurities in Clenbuterol synthesis and how can I minimize them?

Several process-related impurities can arise during the synthesis of Clenbuterol. One critical impurity is bromoclenbuterol, which can form if the starting material, 4-aminoacetophenone, is not sufficiently dichlorinated, leading to a monobrominated intermediate. Other potential impurities include unreacted starting materials and intermediates. Over-chlorination can also lead to byproducts. Minimizing these impurities can be achieved through careful control of reaction conditions (temperature, time, and stoichiometry of reagents) and purification of intermediates at each stage. Crystallization is an effective method for removing many of these impurities.

Q3: Can the choice of reducing agent impact the yield of the final reduction step?

Yes, the choice and handling of the reducing agent are critical. Sodium borohydride (NaBH4) is a commonly used reducing agent for converting the ketone intermediate to the final alcohol product. The reaction conditions, such as solvent and temperature, will influence the effectiveness of the reduction. For instance, a protocol using potassium borohydride (KBH4) in a mixture of THF and ethanol at 0°C followed by stirring at room temperature has been described. The purity of the ketone intermediate is also crucial for a high-yielding reduction.

Q4: What is a typical reaction temperature for the amination step, and how does it affect the reaction?

The amination of the bromoacetophenone intermediate with tert-butylamine is typically carried out at a low temperature, around 0°C, and then allowed to warm to room temperature. Starting the reaction at a low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products. Maintaining the temperature is crucial for achieving a good yield and purity of the aminated intermediate.

Troubleshooting Guides

Low Yield in Bromination of 4-amino-3,5-dichloroacetophenone
ParameterSuboptimal ConditionRecommended ConditionExpected Outcome
Temperature Too high (>30°C)25-30°CReduced side reactions and improved yield.
Reaction Time Too short (<4 hours)~4 hours at 0°C, then 1 hour at room temperatureEnsures complete conversion of the starting material.
Reagent Purity Impure starting materialHigh-purity 4-amino-3,5-dichloroacetophenoneMinimizes the formation of impurities that can affect subsequent steps.
Inefficient Reduction of the Ketone Intermediate
ParameterSuboptimal ConditionRecommended ConditionExpected Outcome
Reducing Agent Inactive or insufficient amountFresh, stoichiometric excess of KBH4 or NaBH4Complete reduction of the ketone to the alcohol.
Temperature Too high during additionSlow addition at 0°CControlled reaction and prevention of side reactions.
Reaction Time Too short~2 hours at 0°C, then ~16 hours at room temperatureEnsures the reaction goes to completion.

Experimental Protocols

Synthesis of Clenbuterol from 4-amino-3,5-dichlorobromoacetophenone

This protocol describes a three-stage synthesis of Clenbuterol with a reported overall yield of 35%.

Stage 1: Amination

  • In a 250 ml round-bottom flask, dissolve 5.0 g (17.8 mmol) of 4-amino-3,5-dichlorobromoacetophenone in 50 ml of tetrahydrofuran (THF) and 50 ml of ethanol.

  • Cool the mixture in an ice-water bath and stir under a nitrogen atmosphere.

  • Slowly add 3.8 ml (35.6 mmol) of t-butylamine to the reaction mixture.

  • Continue the reaction at 0°C for 3 hours, then at room temperature for 1 hour.

Stage 2: Reduction

  • Cool the reaction mixture back down in an ice-water bath.

  • Slowly add 1.5 g (28 mmol) of potassium borohydride (KBH4).

  • Stir the reaction at 0°C for 2 hours.

Stage 3: Work-up and Purification

  • Remove the ice bath and add 50 ml of methanol.

  • Stir the mixture at room temperature for 16 hours.

  • Remove the majority of the solvent by rotary evaporation.

  • Quench the reaction by adding 30 ml of water.

  • Extract the product three times with dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent to obtain the crude product.

  • Purify the crude product by column chromatography to yield Clenbuterol.

Visualizations

Clenbuterol Synthesis Workflow

Clenbuterol_Synthesis cluster_start Starting Materials cluster_reaction1 Stage 1: Amination cluster_intermediate Intermediate cluster_reagent2 Reagent cluster_reaction2 Stage 2: Reduction cluster_final Final Product A 4-Amino-3,5- dichlorobromoacetophenone R1 Reaction in THF/Ethanol A->R1 B t-Butylamine B->R1 I1 2-(tert-butylamino)-1-(4-amino- 3,5-dichlorophenyl)ethan-1-one R1->I1 0°C to RT R2 Reduction in Methanol I1->R2 C Potassium Borohydride (KBH4) C->R2 FP Clenbuterol R2->FP 0°C to RT Troubleshooting_Yield Start Low Final Yield CheckPurity Check Purity of Intermediates and Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions Start->CheckConditions Impurity Significant Impurities Present? CheckPurity->Impurity Incomplete Incomplete Reaction? CheckConditions->Incomplete Impurity->Incomplete No OptimizeP Optimize Purification (e.g., Crystallization, Chromatography) Impurity->OptimizeP Yes OptimizeC Optimize Reaction Conditions (e.g., Temp, Time, Stoichiometry) Incomplete->OptimizeC Yes End Yield Improved Incomplete->End No OptimizeP->End OptimizeC->End

References

Flerobuterol Interference in Biological Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Flerobuterol in biological assays. As a selective β2-adrenoceptor agonist, this compound's mechanism of action can lead to unexpected results in various experimental setups. This guide is designed to help you identify, troubleshoot, and mitigate these issues.

Disclaimer: Information regarding this compound is limited in publicly available literature. The guidance provided here is largely based on data from its close structural and functional analog, Clenbuterol. Researchers should validate these recommendations for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a β2-adrenergic agonist. Like other compounds in this class, it binds to and activates β2-adrenergic receptors on the surface of cells. This activation stimulates the enzyme adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] This signaling cascade can lead to a variety of downstream effects, including smooth muscle relaxation, and is the basis for its therapeutic applications.[1][2]

Q2: Why might this compound interfere with my biological assays?

This compound can interfere in biological assays through two primary mechanisms:

  • On-Target Effects: In cell-based assays, this compound's activation of the β2-adrenergic signaling pathway can influence cellular processes being studied, leading to results that are not a direct effect of your experimental intervention. This is particularly relevant for assays measuring cAMP levels, protein kinase A (PKA) activity, or downstream gene expression.

  • Off-Target Effects & Cross-Reactivity: In assays like immunoassays (e.g., ELISA), antibodies may not be perfectly specific. Due to its chemical structure, this compound may be recognized by antibodies intended for other molecules, particularly other β-agonists or structurally similar compounds, leading to false-positive or inaccurate results.[3][4]

Q3: I am seeing unexpected results in my immunoassay. Could this compound be the cause?

Yes, it is possible. Immunoassays are susceptible to cross-reactivity, where a substance other than the target analyte is recognized by the assay's antibodies. This compound, being structurally similar to other β-agonists like Clenbuterol and Salbutamol, may cross-react with antibodies designed to detect these compounds.

Q4: How can I confirm if this compound is interfering with my assay?

To determine if this compound is the source of interference, you can perform the following control experiments:

  • Spike and Recovery: Add a known concentration of this compound to your blank matrix and your samples. If the measured concentration is not what you expect, interference is likely occurring.

  • Serial Dilution: Dilute a sample containing a high concentration of suspected this compound. If the measured concentration does not decrease linearly with dilution, this suggests an interference effect.

  • Alternative Detection Method: Use a different analytical method that is less prone to the suspected interference, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to confirm your results.

Troubleshooting Guide

Issue 1: Suspected Cross-Reactivity in Immunoassays (e.g., ELISA)

Symptoms:

  • Higher than expected background signal.

  • False-positive results in negative control samples containing this compound.

  • Inconsistent results that do not correlate with sample dilutions.

Troubleshooting Steps:

  • Review Assay Specificity: Check the manufacturer's data sheet for your immunoassay kit for any known cross-reactivity with other β-agonists.

  • Perform a Cross-Reactivity Test:

    • Prepare a series of solutions with varying concentrations of this compound.

    • Run these solutions in your assay as if they were samples.

    • Calculate the percentage of cross-reactivity using the following formula: (Concentration of target analyte that gives 50% inhibition / Concentration of this compound that gives 50% inhibition) x 100

  • Sample Purification: If cross-reactivity is confirmed, consider purifying your samples to remove this compound before running the immunoassay. Solid-phase extraction (SPE) is a common method for this.

  • Use a More Specific Antibody: If possible, source a monoclonal antibody with higher specificity for your target analyte.

  • Confirm with an Orthogonal Method: As mentioned in the FAQs, confirm your results using a different analytical technique like LC-MS/MS.

Issue 2: Unexpected Results in Cell-Based Assays

Symptoms:

  • Changes in cell signaling pathways (e.g., cAMP levels, p38 MAPK activation) in control cells treated with this compound.

  • Alterations in cell morphology or viability that are not related to your experimental variable.

Troubleshooting Steps:

  • Establish a Baseline: Characterize the effects of this compound alone on your cell line at the concentrations you plan to use in your experiments. Measure key readouts such as cell viability, proliferation, and relevant signaling molecule activity.

  • Include Appropriate Controls:

    • Vehicle Control: Cells treated with the same solvent used to dissolve this compound.

    • This compound-Only Control: Cells treated with this compound at the same concentration as in your experimental groups.

  • Use a β2-Adrenergic Receptor Antagonist: To confirm that the observed effects are due to β2-adrenergic receptor activation, pre-treat your cells with a selective antagonist (e.g., ICI 118,551) before adding this compound. If the unexpected effects are blocked, it confirms they are on-target effects of this compound.

  • Titrate this compound Concentration: Determine the lowest effective concentration of this compound for your primary experiment to minimize off-target or confounding on-target effects.

Quantitative Data: Cross-Reactivity of Structurally Similar β-Agonists

The following table summarizes reported cross-reactivity data for β-agonists that are structurally similar to this compound. This data can help predict potential interferences in immunoassays.

CompoundAntibody TargetReported Cross-Reactivity (%)Reference
SalbutamolClenbuterol65
MabuterolClenbuterol36
TerbutalineClenbuterol0.5
ClenbuterolSalbutamol139.6
BrombuterolSalbutamol225

Experimental Protocols

Protocol 1: Basic Immunoassay Cross-Reactivity Assessment
  • Reagent Preparation:

    • Prepare a standard curve for your target analyte according to the manufacturer's instructions.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, ethanol).

    • Create a serial dilution of the this compound stock solution to cover a wide range of concentrations.

  • Assay Procedure:

    • Add the this compound dilutions to the wells of the microplate.

    • Follow the standard procedure for your immunoassay (e.g., addition of antibody, substrate, and stop solution).

  • Data Analysis:

    • Measure the absorbance or fluorescence according to the assay protocol.

    • Plot the signal versus the log of the this compound concentration to determine the IC50 (the concentration that causes 50% inhibition of the maximum signal).

    • Calculate the percent cross-reactivity as described in the troubleshooting guide.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be activated by β2-adrenergic agonists like this compound, providing a visual guide to potential on-target interference in cell-based assays.

G This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Smooth Muscle Relaxation) PKA->Downstream Phosphorylates targets leading to

Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.

G Clenbuterol Clenbuterol (this compound Analog) Beta2AR β2-Adrenergic Receptor Clenbuterol->Beta2AR Akt Akt Beta2AR->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Produces Cx43 Connexin 43 (Cx43) NO->Cx43 Maintains Phosphorylation CellProtection Cardioprotective Effects Cx43->CellProtection

Caption: Akt/eNOS Signaling Pathway Influenced by β2-AR Agonists.

Experimental Workflow

G cluster_problem Problem Identification cluster_investigation Investigation cluster_confirmation Confirmation cluster_mitigation Mitigation UnexpectedResults Unexpected Assay Results SpikeRecovery Spike and Recovery UnexpectedResults->SpikeRecovery SerialDilution Serial Dilution UnexpectedResults->SerialDilution CrossReactivityTest Cross-Reactivity Test UnexpectedResults->CrossReactivityTest LCMS Confirm with LC-MS/MS SpikeRecovery->LCMS SerialDilution->LCMS CrossReactivityTest->LCMS SamplePurification Sample Purification (SPE) LCMS->SamplePurification If interference is confirmed NewAntibody Use More Specific Antibody LCMS->NewAntibody If interference is confirmed

References

Technical Support Center: Validating Flerobuterol Purity and Identity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with the novel compound Flerobuterol. It offers detailed troubleshooting advice, frequently asked questions, and standardized experimental protocols to ensure accurate validation of its purity and chemical identity.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to verify the identity of a newly synthesized batch of this compound?

A1: The initial and most critical step is to obtain a high-resolution mass spectrum (HRMS) and a proton NMR (¹H NMR) spectrum. HRMS will confirm the elemental composition and molecular weight, while ¹H NMR will provide structural information about the arrangement of protons, serving as a fingerprint for the molecule.

Q2: What is an acceptable purity level for this compound to be used in in-vitro experiments?

A2: For most in-vitro cellular assays, a purity level of ≥95% as determined by HPLC-UV is generally considered acceptable. However, for more sensitive applications such as crystallography or kinetic studies, a purity of ≥99% is often required.

Q3: My this compound sample shows a single peak on the HPLC chromatogram. Does this guarantee its purity?

A3: Not necessarily. A single peak indicates that there are no major impurities detectable under the specific HPLC conditions used (column, mobile phase, wavelength). It is crucial to use an orthogonal method, such as LC-MS, to ensure no co-eluting impurities are hidden under the main peak. Additionally, using a diode array detector (DAD) can help identify peak impurities by analyzing the UV spectrum across the peak.

Q4: How should I properly store this compound to prevent degradation?

A4: While specific stability data for this compound is pending, compounds of its likely chemical class should be stored as a solid in a cool, dark, and dry place. For long-term storage, keeping it at -20°C or -80°C under an inert atmosphere (like argon or nitrogen) is recommended. Solutions should be freshly prepared; if storage is necessary, they should be aliquoted and stored at -80°C to avoid freeze-thaw cycles.

Q5: What are the most common sources of impurities in a this compound sample?

A5: Impurities can originate from several sources, including:

  • Starting materials: Unreacted reagents from the synthesis.

  • Intermediates: Incomplete reactions leading to the presence of synthesis intermediates.

  • By-products: Side reactions occurring during the synthesis.

  • Degradation products: Decomposition of this compound due to light, heat, or improper storage.

  • Residual solvents: Solvents used during synthesis and purification that were not completely removed.

Troubleshooting Guide

Issue 1: The observed molecular weight from my LC-MS analysis does not match the expected molecular weight of this compound.

  • Possible Cause 1: Incorrect adduct formation. Mass spectrometers often detect molecules as adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). Ensure you are accounting for the mass of these common adducts in your analysis.

  • Troubleshooting Step 1: Re-examine the mass spectrum for peaks corresponding to different common adducts. For example, if your expected mass is 'X', look for peaks at X+1.0078 (proton), X+22.9898 (sodium), and X+39.0983 (potassium).

  • Possible Cause 2: Sample degradation. The compound may have degraded during sample preparation or in the MS source.

  • Troubleshooting Step 2: Prepare the sample fresh and run the analysis immediately. Use a lower source temperature if possible. Analyze a known stable compound as a control.

  • Possible Cause 3: Incorrect chemical structure. The synthesized compound may not be this compound.

  • Troubleshooting Step 3: Correlate the MS data with NMR and FTIR data to ensure all analytical results are consistent with the proposed structure.

Issue 2: I see multiple peaks in my HPLC chromatogram for a supposedly pure this compound sample.

  • Possible Cause 1: Contamination. The sample may be contaminated, or the HPLC system itself (solvent, vials, injector) might be contaminated.

  • Troubleshooting Step 1: Run a blank injection (mobile phase only) to check for system peaks. Use fresh, high-purity solvents and new sample vials.

  • Possible Cause 2: On-column degradation. this compound might be degrading on the HPLC column due to an unsuitable pH of the mobile phase or interaction with the stationary phase.

  • Troubleshooting Step 2: Adjust the mobile phase pH to be within the stable range for your compound and the column. Try a different type of column (e.g., one with a different stationary phase chemistry).

  • Possible Cause 3: Isomers. The sample may contain stereoisomers or regioisomers of this compound that are being separated by your HPLC method.

  • Troubleshooting Step 3: Use LC-MS to analyze the mass of each peak. Isomers will have the same mass. If isomers are present, a chiral column may be needed for separation if they are enantiomers.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm (or a determined λmax for this compound).

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Dilute the stock solution to a final concentration of 50 µg/mL with the same diluent.

  • Gradient Elution:

    • Run a linear gradient from 5% Mobile Phase B to 95% Mobile Phase B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main this compound peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC System: Use the same HPLC conditions as described in Protocol 1.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.

    • Scan Range: m/z 100 - 1000.

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature for the this compound signal.

  • Analysis:

    • Inject the prepared this compound sample.

    • Extract the mass spectrum for the main peak observed in the chromatogram.

    • Determine the accurate mass of the [M+H]⁺ ion (or other adducts).

    • Compare the observed accurate mass to the calculated theoretical mass for this compound. The mass error should be less than 5 ppm.

Protocol 3: Structural Verification by Proton NMR (¹H NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts (ppm), splitting patterns (e.g., singlet, doublet), and coupling constants (J-values) to confirm that the observed spectrum is consistent with the proposed chemical structure of this compound.

Data Presentation

All analytical data for a given batch of this compound should be summarized in a Certificate of Analysis. Key quantitative data can be presented as follows:

Analytical Test Methodology Acceptance Criteria Result (Batch #XXXX)
Appearance Visual InspectionWhite to off-white solidConforms
Identity by ¹H NMR 400 MHz NMR in DMSO-d₆Spectrum conforms to referenceConforms
Identity by HRMS ESI-TOFObserved [M+H]⁺ within 5 ppm of theoretical2.1 ppm mass error
Purity by HPLC RP-HPLC, 220 nm≥ 98.0%99.2%
Residual Solvents GC-HS≤ 5000 ppm (e.g., Acetone)150 ppm
Water Content Karl Fischer Titration≤ 0.5%0.12%

Visualizations

G cluster_synthesis Synthesis & Purification cluster_validation Purity & Identity Validation synthesis This compound Synthesis purification Crude Purification (e.g., Column Chromatography) synthesis->purification sample_prep Prepare Analytical Sample (1 mg/mL stock) purification->sample_prep hplc Purity Check by HPLC (>98%?) sample_prep->hplc lcms Identity Check by LC-MS (Correct Mass?) hplc->lcms [Purity OK] fail Batch Fails (Repurify/Resynthesize) hplc->fail [Purity <98%] nmr Structure Check by NMR (Correct Structure?) lcms->nmr [Identity OK] lcms->fail [Incorrect Mass] final Batch Qualified nmr->final [Structure OK] nmr->fail [Incorrect Structure]

Caption: Workflow for this compound synthesis, purification, and analytical validation.

G start Impurity Detected in HPLC? cause1 Possible Cause: System Contamination start->cause1 Yes action1 Action: Run Blank Injection cause1->action1 result1 Peaks in Blank? action1->result1 cause2 Possible Cause: On-Column Degradation action2 Action: Adjust Mobile Phase pH or Change Column cause2->action2 result2 Impurity Resolved? action2->result2 cause3 Possible Cause: Presence of Isomers action3 Action: Analyze Peaks by LC-MS cause3->action3 result3 Peaks have Same Mass? action3->result3 result1->cause2 No end_good Problem Solved result1->end_good Yes result2->cause3 No result2->end_good Yes end_bad Further Investigation result3->end_bad Yes (Isomers Confirmed) result3->end_bad No (Other Impurity)

Caption: Troubleshooting decision tree for unexpected HPLC impurities.

Validation & Comparative

Flerobuterol vs. Clenbuterol: A Comparative Analysis of Their Effects on Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotropic effects of two beta-2 adrenergic agonists, Flerobuterol and Clenbuterol. While both compounds are recognized for their bronchodilatory properties, their influence on the central nervous system, particularly on neurotransmission, is of significant interest to the research community. This document synthesizes available experimental data to offer an objective comparison of their performance, complete with detailed methodologies for key experiments and visual representations of relevant biological pathways.

Executive Summary

This compound and Clenbuterol are both beta-2 adrenergic agonists, but the extent of their effects on various neurotransmitter systems appears to differ based on available research. Clenbuterol has been more extensively studied, with documented effects on serotonergic, GABAergic, and to some extent, dopaminergic and noradrenergic systems. It has also been investigated for its neuroprotective properties. In contrast, the available research on this compound primarily highlights its significant enhancing effect on the serotonergic system, with limited information on its interaction with other neurotransmitters. Direct comparative studies are scarce, making a side-by-side evaluation challenging. This guide aims to present the existing data in a structured format to facilitate a better understanding of their individual neurochemical profiles.

Comparative Data on Neurotransmitter Effects

The following tables summarize the quantitative data from various studies on the effects of this compound and Clenbuterol on different aspects of neurotransmission.

Table 1: Effects on Serotonergic (5-HT) Neurotransmission

ParameterThis compoundClenbuterol
Effect on 5-HT Neuron Firing Rate Sustained administration (0.5 mg/kg/day for 2 days) markedly decreased the firing rate of dorsal raphe 5-HT neurons, suggesting an enhanced synaptic availability of 5-HT. This effect recovered to normal after 14 days of treatment.[1]Chronic administration has been shown to enhance 5-HT-mediated behavior, suggesting an interaction with the serotonergic system.[2]
Effect on 5-HT Synthesis A 2-day treatment (0.5 mg/kg/day) significantly increased the synthesis of 5-HT in the dorsal and median raphe and most postsynaptic structures. After 14 days, the enhanced synthesis persisted in the parietal and occipital cortex and the superior colliculus.No direct data on 5-HT synthesis was found in the provided search results.
Effect on 5-HT Autoreceptors After 14 days of treatment, the effect of intravenous lysergic acid diethylamide (LSD) on the firing of 5-HT neurons was attenuated, indicating desensitization of somatodendritic 5-HT autoreceptors.[1]No direct data on 5-HT autoreceptor sensitivity was found in the provided search results.
Enhancement of 5-HT Pathway The effectiveness of electrical stimulation of the ascending 5-HT pathway in suppressing the firing of dorsal hippocampus pyramidal neurons was markedly enhanced after 14 days of treatment.[1]No directly comparable data was found in the provided search results.

Table 2: Effects on GABAergic Neurotransmission

ParameterThis compoundClenbuterol
Effect on GABAergic Transmission No data available from the provided search results.Reduces GABAergic transmission in prefrontal cortex layer 5/6 pyramidal neurons.[3]
Mechanism of Action Not applicable.Decreases the firing rate of action potentials of fast-spiking GABAergic interneurons by causing membrane hyperpolarization through the potentiation of inward rectifier K+ channels via a Gs protein-dependent mechanism.
Effect on Inhibitory Postsynaptic Currents (IPSCs) Not applicable.Reduced the frequency of spontaneous IPSCs (sIPSCs) without affecting spontaneous excitatory postsynaptic currents (sEPSCs). It did not alter the frequency and amplitude of miniature IPSCs (mIPSCs).

Table 3: Effects on Other Neurotransmitter Systems and Neuroprotection

ParameterThis compoundClenbuterol
Dopaminergic System No data available from the provided search results.Limited evidence suggests potential interactions, as indicated by the antagonism of apomorphine-induced hypothermia.
Noradrenergic System No data available from the provided search results.May have complex interactions.
Neuroprotective Effects No data available from the provided search results.Demonstrates neuroprotective effects in models of excitotoxicity by reducing inflammation and apoptosis and increasing neurotrophic factors like BDNF and NGF. It also protects against ischemic damage and attenuates glutamate neurotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, based on the available information and general laboratory practices.

Electrophysiological Recording of Dorsal Raphe 5-HT Neurons (this compound)
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: this compound was administered subcutaneously via osmotic minipumps at a rate of 0.5 mg/kg/day for 2 or 14 days. For acute administration, this compound was given intravenously (up to 2 mg/kg).

  • Electrophysiology:

    • Animals were anesthetized, and a recording electrode was lowered into the dorsal raphe nucleus to record the extracellular firing of single 5-HT neurons.

    • The firing rate of identified 5-HT neurons was recorded before and after drug administration or in animals that had undergone chronic treatment.

    • To assess autoreceptor sensitivity, the inhibitory effect of an intravenous injection of LSD, a 5-HT autoreceptor agonist, on the firing rate of 5-HT neurons was measured.

    • To evaluate the efficacy of the 5-HT pathway, the ascending 5-HT pathway was electrically stimulated, and the resulting suppression of the firing of pyramidal neurons in the dorsal hippocampus was recorded.

Autoradiographic Measurement of Serotonin Synthesis (this compound)
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: this compound was delivered at a rate of 0.5 mg/kg/day using osmotic pumps implanted subcutaneously for 2 or 14 days.

  • Methodology: The study utilized autoradiography with α-[14C]methyl-L-tryptophan to measure regional serotonin (5-HT) synthesis in the brain. This method is based on the principle that the tracer is taken up by serotonergic neurons and converted into a metabolite that is trapped within the cells, allowing for the visualization and quantification of synthesis rates in different brain regions.

  • Data Analysis: The rate of 5-HT synthesis was calculated in various brain structures. Plasma levels of tryptophan and other amino acids were also measured to assess the availability of the precursor for 5-HT synthesis.

Whole-Cell Patch-Clamp Recording of GABAergic Interneurons (Clenbuterol)
  • Animal Model: Juvenile Sprague-Dawley rats.

  • Slice Preparation: Coronal slices of the prefrontal cortex were prepared.

  • Electrophysiology:

    • Whole-cell patch-clamp recordings were obtained from fast-spiking GABAergic interneurons in layer 5/6 of the prefrontal cortex.

    • The effects of bath application of Clenbuterol (10 μM) on the firing rate of action potentials and membrane potential were recorded.

    • Spontaneous and miniature inhibitory postsynaptic currents (sIPSCs and mIPSCs) were recorded from pyramidal neurons to assess the impact of Clenbuterol on GABAergic synaptic transmission.

  • Pharmacological Tools: To elucidate the signaling pathway, experiments were conducted in the presence of antagonists for specific ion channels and signaling molecules (e.g., G-protein inhibitors).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Clenbuterol_GABAergic_Signaling Clenbuterol Clenbuterol Beta2_AR β2-Adrenergic Receptor Clenbuterol->Beta2_AR Binds to Gs_Protein Gs Protein Beta2_AR->Gs_Protein Activates IRK Inward Rectifier K+ Channel Gs_Protein->IRK Potentiates Hyperpolarization Membrane Hyperpolarization IRK->Hyperpolarization Leads to Reduced_Firing Reduced Action Potential Firing Hyperpolarization->Reduced_Firing Results in Reduced_GABA_Release Reduced GABA Release Reduced_Firing->Reduced_GABA_Release Causes

Caption: Clenbuterol's signaling pathway in reducing GABAergic transmission.

Flerobuterol_Serotonergic_Workflow cluster_treatment Treatment Groups cluster_methods Experimental Methods cluster_outcomes Measured Outcomes Acute Acute IV Injection Electrophysiology In Vivo Electrophysiology (Dorsal Raphe & Hippocampus) Acute->Electrophysiology Chronic_2d 2-Day SC Infusion Chronic_2d->Electrophysiology Autoradiography Autoradiography (α-[14C]methyl-L-tryptophan) Chronic_2d->Autoradiography Chronic_14d 14-Day SC Infusion Chronic_14d->Electrophysiology Chronic_14d->Autoradiography Firing_Rate 5-HT Neuron Firing Rate Electrophysiology->Firing_Rate Autoreceptor_Sensitivity 5-HT Autoreceptor Sensitivity Electrophysiology->Autoreceptor_Sensitivity Pathway_Efficacy 5-HT Pathway Efficacy Electrophysiology->Pathway_Efficacy Synthesis_Rate 5-HT Synthesis Rate Autoradiography->Synthesis_Rate

Caption: Experimental workflow for studying this compound's effects on the serotonergic system.

Conclusion

The available evidence suggests that both this compound and Clenbuterol exert significant effects on central neurotransmission, primarily through their action as beta-2 adrenergic agonists. This compound demonstrates a pronounced enhancement of the serotonergic system, leading to changes in neuronal firing, synthesis, and receptor sensitivity. Clenbuterol, being more extensively researched, has a broader known profile, impacting not only the serotonergic system but also significantly reducing GABAergic inhibition in the prefrontal cortex and exhibiting neuroprotective properties.

The lack of direct comparative studies and the limited data on this compound's effects on other neurotransmitter systems, such as the dopaminergic and GABAergic systems, represent significant knowledge gaps. Future research should focus on head-to-head comparisons of these two compounds to delineate their relative potencies and selectivities on various neurotransmitter pathways. Such studies would be invaluable for drug development professionals seeking to understand the full therapeutic potential and possible side-effect profiles of these beta-2 adrenergic agonists in the context of neurological and psychiatric disorders.

References

A Comparative Analysis of Flerobuterol and Salbutamol for Antidepressant Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of β2-adrenergic receptor agonists as potential therapeutic agents for depression has garnered significant interest within the scientific community. This guide provides a comparative overview of two such agonists, flerobuterol and salbutamol, focusing on their antidepressant effects, mechanisms of action, and the supporting experimental data. While salbutamol has been investigated in both preclinical and clinical settings for its antidepressant properties, research into this compound is in a more nascent stage, with current evidence primarily derived from preclinical animal models. This document aims to objectively present the available data to inform further research and development in this area.

Comparative Efficacy and Mechanism of Action

Direct comparative studies evaluating the antidepressant effects of this compound and salbutamol are not available in the current scientific literature. However, individual studies on each compound provide insights into their potential efficacy and mechanisms.

Salbutamol has demonstrated antidepressant effects in both animal models and human clinical trials.[1] The proposed mechanism for its antidepressant activity involves the stimulation of β2-adrenergic receptors, leading to downstream effects on monoaminergic systems. Subchronic administration of salbutamol in rats has been shown to increase the activity of both the serotonergic and noradrenergic systems.[2] This is thought to be a key contributor to its antidepressant effects. The signaling cascade initiated by salbutamol binding to the β2-adrenergic receptor is believed to follow the canonical G-protein coupled receptor (GPCR) pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4]

This compound , a newer β2-adrenergic receptor agonist, has also exhibited antidepressant-like activity in animal models.[5] The primary mechanism elucidated so far for this compound's antidepressant effect is its ability to enhance serotonergic neurotransmission. While it is presumed to act via the β2-adrenergic receptor signaling pathway similar to other agonists, detailed studies confirming the downstream signaling cascade specific to its antidepressant effects are limited.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies on this compound and salbutamol. The lack of direct comparative studies necessitates the presentation of data from separate experiments.

Table 1: Preclinical Studies on Antidepressant-Like Effects

CompoundAnimal ModelBehavioral TestDosageKey FindingsReference
This compound RatElectrophysiology0.5 mg/kg/day, SCMarkedly decreased firing rate of dorsal raphe 5-HT neurons after 2 days, suggesting enhanced synaptic 5-HT availability.
Salbutamol RatMonoamine analysis5 mg/kg, SC (twice daily for 14 days)Significant increase in 5-hydroxytryptophan accumulation and noradrenaline levels and utilization in the brain.
Salbutamol RatExploratory activityNot specifiedChronic, but not acute, treatment with antidepressants antagonized salbutamol-induced suppression of exploratory activity.

Table 2: Clinical Studies on Antidepressant Effects of Salbutamol

Study DesignPatient PopulationInterventionComparatorPrimary Outcome MeasureDurationKey FindingsReference
Controlled StudyDepressed inpatients (n=20)Salbutamol (6 mg/day, IV infusion)Clomipramine (150 mg/day, IV infusion)Hamilton Rating Scale for Depression (HRS)15 daysBoth treatments were effective; salbutamol showed a more rapid onset of action.
Uncontrolled StudyPatients with depressive illness (n=49)Salbutamol (IV administration)NoneClinical improvementNot specifiedSuggested a rapid antidepressant action in the majority of cases.

Note: No clinical trial data on the antidepressant effects of this compound is currently available.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols from key studies cited in this guide.

This compound: Electrophysiological Study in Rats
  • Objective: To investigate the effects of acute and sustained administration of this compound on the serotonergic system in the rat brain.

  • Animals: Male Sprague-Dawley rats.

  • Drug Administration: For sustained administration, this compound was delivered via osmotic minipumps at a dose of 0.5 mg/kg/day, subcutaneously, for 2 or 14 days.

  • Electrophysiology: Extracellular single-unit recordings of dorsal raphe 5-HT neurons were conducted. The firing rate of these neurons was measured before and after drug administration.

  • Outcome Measures: Changes in the firing frequency of 5-HT neurons were the primary outcome.

Salbutamol: Neurochemical Study in Rats
  • Objective: To determine the effect of subchronic salbutamol administration on brain monoamine systems.

  • Animals: Male rats.

  • Drug Administration: Salbutamol was administered subcutaneously at a dose of 5 mg/kg, twice daily for 14 days.

  • Neurochemical Analysis: The in vivo rate of tryptophan hydroxylation was estimated by measuring the accumulation of 5-hydroxytryptophan after decarboxylase inhibition. Catecholamine utilization was assessed by measuring their disappearance after tyrosine hydroxylase inhibition.

  • Outcome Measures: Levels of 5-hydroxytryptophan, tryptophan, noradrenaline, and dopamine in various brain regions.

Salbutamol: Controlled Clinical Trial
  • Objective: To compare the antidepressant efficacy and onset of action of salbutamol with clomipramine.

  • Participants: 20 depressed inpatients.

  • Study Design: A controlled, parallel-group study with blind observers.

  • Interventions: Patients received either salbutamol (6 mg/day) or clomipramine (150 mg/day) via intravenous infusion.

  • Assessment: Symptomatology was evaluated using the Hamilton Rating Scale for Depression (HRS) at baseline (day 0), day 5, and day 15.

  • Primary Outcome: Change in total HRS score.

Signaling Pathways and Visualizations

Both this compound and salbutamol are β2-adrenergic receptor agonists and are expected to initiate a similar signaling cascade upon receptor binding. The canonical pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a physiological response. In the context of depression, this pathway is thought to modulate the activity of serotonergic and noradrenergic neurons.

Salbutamol_Flerobuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Salbutamol Salbutamol / this compound Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neurotransmission Modulation of Serotonergic & Noradrenergic Neurotransmission CREB->Neurotransmission Regulates Gene Expression for Antidepressant_Effects Antidepressant Effects Neurotransmission->Antidepressant_Effects Leads to

Caption: Canonical β2-adrenergic receptor signaling pathway.

Experimental_Workflow_Preclinical cluster_animal_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome Animal Rodent Model (e.g., Rats) Drug_Admin Drug Administration (this compound or Salbutamol) Animal->Drug_Admin Behavioral Behavioral Testing (e.g., Forced Swim Test) Drug_Admin->Behavioral Neurochemical Neurochemical Analysis (e.g., Monoamine Levels) Drug_Admin->Neurochemical Electrophysiological Electrophysiological Recording Drug_Admin->Electrophysiological Data Quantitative Data on Antidepressant-like Effects Behavioral->Data Neurochemical->Data Electrophysiological->Data

Caption: Preclinical experimental workflow.

Conclusion

The available evidence suggests that both salbutamol and this compound, as β2-adrenergic receptor agonists, hold potential as antidepressant agents. Salbutamol has a more extensive research history, with data from both preclinical and clinical studies supporting its antidepressant effects, which appear to be mediated through the modulation of serotonergic and noradrenergic systems. The onset of action for salbutamol may be more rapid than traditional antidepressants.

This compound is a promising newer compound that has demonstrated antidepressant-like activity in animal models by enhancing serotonergic neurotransmission. However, a significant gap in the literature exists regarding its efficacy in behavioral models of depression and in clinical populations.

For drug development professionals, salbutamol provides a proof-of-concept for the antidepressant potential of β2-adrenergic agonists. The limited data on this compound highlights the need for further preclinical studies to quantify its behavioral effects and to fully elucidate its mechanism of action. Direct comparative studies between these two compounds would be highly valuable to determine their relative efficacy and potential for clinical development. Future research should focus on conducting head-to-head preclinical trials using standardized behavioral paradigms and subsequently, if warranted, well-controlled clinical trials to establish the therapeutic potential of these β2-adrenergic receptor agonists in the treatment of depression.

References

A Comparative Analysis of Flerobuterol and Traditional Antidepressants for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel antidepressant candidate Flerobuterol with established classes of traditional antidepressants: Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). Due to the discontinuation of this compound's clinical development in Phase II, this comparison is based on its preclinical data and proposed mechanism of action versus the extensive clinical trial data available for traditional antidepressants.

Executive Summary

This compound, a selective β-adrenergic receptor agonist, demonstrated antidepressant-like effects in preclinical models, primarily through the enhancement of serotonergic neurotransmission. However, a lack of clinical efficacy data prevents a direct comparison with traditional antidepressants, which have well-documented efficacy in treating Major Depressive Disorder (MDD). This guide synthesizes the available information to offer a comparative perspective on their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols used in their evaluation.

Data Presentation: Efficacy Comparison

The following tables summarize the quantitative efficacy data for traditional antidepressants from representative clinical trials. No clinical efficacy data is available for this compound.

Table 1: Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs) - Fluoxetine

Study/AnalysisPrimary Outcome MeasureBaseline Score (Mean)End of Study Score (Mean)Change from BaselineResponse Rate1Remission Rate2
Italian Multicenter Study (8 weeks)[1]HAM-D27.4210.05-17.3769.6%Not Reported
Geriatric Depression Trial (Fluoxetine vs. Placebo)[2]HAM-D21Not specifiedStatistically significant improvement over placebo (p=0.014)Not specifiedFavorable responseFavored fluoxetine over placebo (p=0.008)
Feasibility Trial in Hemodialysis Patients (12 weeks)[3]PHQ-911.36.6-4.787.5% no longer met MDD criteriaNot Reported

Table 2: Efficacy of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) - Venlafaxine

Study/AnalysisPrimary Outcome MeasureBaseline Score (Mean)End of Study Score (Mean)Change from BaselineResponse Rate1Remission Rate2
Open-Label Study in Treatment-Resistant Depression (8 weeks)[4]MADRS32.812.9-19.969%36.7% (at extension entry)
Pooled Analysis of 8 Placebo-Controlled Trials[5]MADRSNot specified-16.98 (high anxiety) vs. -15.76 (low anxiety)Statistically significant improvement over placeboSignificantly higher than placeboSignificantly higher than placebo
Japanese Double-Blind, Placebo-Controlled Trial (8 weeks)MADRSNot specified-15.30 (fixed-dose), -15.05 (flexible-dose)Statistically significant improvement over placeboNot ReportedNot Reported

Table 3: Efficacy of Tricyclic Antidepressants (TCAs) - Amitriptyline

Study/AnalysisPrimary Outcome MeasureBaseline Score (Mean)End of Study Score (Mean)Change from BaselineResponse Rate1Remission Rate2
Cochrane Review vs. Placebo (3-12 weeks)Dichotomous (Response)Not ApplicableNot ApplicableNot ApplicableOdds Ratio: 2.67 (vs. placebo)Not Reported
Double-blind trial in general practice (6 weeks)Not specifiedNot specifiedSignificantly superior to placeboNot specifiedNot ReportedNot Reported
Double-blind study (4 weeks)HAM-DNot specifiedBetter response at plasma levels of 125-210 ng/mlNot specifiedNot ReportedNot Reported

¹Response is typically defined as a ≥50% reduction in the depression rating scale score from baseline. ²Remission is typically defined as a score below a certain threshold on the depression rating scale (e.g., HAM-D ≤ 7).

Experimental Protocols

This compound: Preclinical Antidepressant Models

Detailed clinical trial protocols for this compound are not publicly available. Preclinical efficacy was assessed using established animal models of depression.

  • Forced Swim Test (Porsolt Test): This model assesses behavioral despair in rodents. Antidepressant activity is indicated by a decrease in immobility time. This compound was shown to have antidepressant-like effects in this model.

  • Differential Reinforcement of Low Response Rate (DRL) 72-s Schedule: In this operant conditioning paradigm, a reduction in response rate and an increase in reinforcement rate are indicative of antidepressant activity. The effects of this compound in this model were found to be similar to those of proven antidepressant drugs.

  • Electrophysiological Studies: These studies in rats investigated the effect of this compound on the serotonergic system. Acute administration did not alter the firing rate of dorsal raphe 5-HT neurons, but sustained administration led to a decrease in firing rate, suggesting an enhanced synaptic availability of serotonin.

Traditional Antidepressants: Representative Clinical Trial Protocols

The following are generalized protocols based on information from various clinical trials for representative SSRI, SNRI, and TCA antidepressants.

1. Fluoxetine for Major Depressive Disorder (based on various sources including)

  • Study Design: Randomized, double-blind, placebo-controlled trials are common.

  • Participant Population: Adult outpatients (typically 18-65 years old) with a diagnosis of Major Depressive Disorder according to DSM criteria (e.g., DSM-IV-TR). A minimum baseline score on a depression rating scale, such as the Hamilton Depression Rating Scale (HAM-D) ≥ 18 or Montgomery-Åsberg Depression Rating Scale (MADRS) ≥ 20, is usually required.

  • Exclusion Criteria: Common exclusions include a history of bipolar disorder, psychosis, substance abuse, and significant medical conditions that could interfere with the study.

  • Intervention:

    • Washout Period: A period of 1-2 weeks where patients are taken off any existing antidepressant medication.

    • Treatment Phase: Typically 6-12 weeks. Patients are randomized to receive a fixed or flexible dose of fluoxetine (e.g., 20 mg/day) or a matching placebo.

  • Primary Outcome Measures: The primary efficacy endpoint is the change from baseline in the total score of a standardized depression rating scale, most commonly the HAM-D or MADRS.

  • Secondary Outcome Measures: These may include response rates (≥50% reduction in depression score), remission rates (score below a predefined cutoff), and scores on other scales like the Clinical Global Impression (CGI) scale.

  • Safety Assessments: Monitoring of adverse events, vital signs, and laboratory tests throughout the study.

2. Venlafaxine for Major Depressive Disorder (based on)

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies are typical.

  • Participant Population: Outpatients aged 18-65 with a primary diagnosis of MDD (DSM-IV-TR), often with a minimum MADRS total score of ≥26 at screening and baseline.

  • Exclusion Criteria: Similar to fluoxetine trials, including other major psychiatric disorders and unstable medical conditions.

  • Intervention:

    • Screening Phase: A period of 1-2 weeks to determine eligibility.

    • Treatment Phase: Typically 8 weeks. Patients are randomized to receive a fixed dose (e.g., 75 mg/day) or a flexible dose (e.g., 75-225 mg/day) of venlafaxine extended-release (XR) or placebo.

  • Primary Outcome Measures: The primary endpoint is often the change from baseline in the MADRS or HAM-D17 total score at the end of the treatment phase.

  • Secondary Outcome Measures: Include response and remission rates, and changes in CGI scores.

  • Tapering Phase: A 2-week period at the end of the study to gradually reduce the medication dose.

3. Amitriptyline for Major Depressive Disorder (based on)

  • Study Design: Randomized, double-blind, placebo-controlled trials.

  • Participant Population: Adult patients with a diagnosis of major depressive episode according to criteria such as DSM-III. A minimum HAM-D score (e.g., ≥ 18) is typically required.

  • Exclusion Criteria: High suicide risk, psychotic features, and significant organic diseases are common exclusions.

  • Intervention:

    • Placebo Washout Period: Often a 1-week period before randomization.

    • Treatment Phase: Typically 4-12 weeks. Patients are randomized to receive amitriptyline or placebo. Dosing can be flexible, for instance, ranging from 50 mg to 150 mg per day.

  • Primary Outcome Measures: The primary outcome is usually the change from baseline in the HAM-D total score.

  • Secondary Outcome Measures: Include response rates and global assessment of efficacy by physicians.

  • Safety and Tolerability: Assessed by monitoring adverse events and withdrawal rates due to side effects.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Flerobuterol_Mechanism_of_Action cluster_presynaptic Presynaptic Adrenergic Neuron cluster_postsynaptic Postsynaptic Serotonergic System This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Agonist AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Promotes Serotonin_Release Increased Serotonin Release/Availability Gene_Expression->Serotonin_Release Modulates Antidepressant_Effect Antidepressant Effect Serotonin_Release->Antidepressant_Effect

Caption: Proposed mechanism of action for this compound.

SSRI_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) SSRI SSRI SSRI->SERT Blocks Serotonin->SERT Serotonin_Receptor Postsynaptic Serotonin Receptor Serotonin->Serotonin_Receptor Binds Signal_Transduction Signal Transduction Serotonin_Receptor->Signal_Transduction Activates Antidepressant_Effect Antidepressant Effect Signal_Transduction->Antidepressant_Effect

Caption: Mechanism of action for SSRIs.

SNRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release SERT SERT NET NET SNRI SNRI SNRI->SERT Blocks SNRI->NET Blocks Serotonin->SERT Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Binds Antidepressant_Effect Antidepressant Effect Serotonin_Receptor->Antidepressant_Effect Norepinephrine_Receptor->Antidepressant_Effect

Caption: Mechanism of action for SNRIs.

TCA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET TCA TCA TCA->SERT Blocks TCA->NET Blocks Other_Receptors Histamine, Muscarinic, Alpha-Adrenergic Receptors TCA->Other_Receptors Blocks Serotonin Serotonin Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Antidepressant_Effect Antidepressant Effect Serotonin_Receptor->Antidepressant_Effect Norepinephrine_Receptor->Antidepressant_Effect Side_Effects Side Effects Other_Receptors->Side_Effects

Caption: Mechanism of action for TCAs.

Experimental_Workflow_Antidepressant_Trial Screening Screening (Inclusion/Exclusion Criteria) Washout Washout Period (1-2 weeks) Screening->Washout Baseline Baseline Assessment (HAM-D/MADRS) Washout->Baseline Randomization Randomization Baseline->Randomization Treatment_Group Treatment Group (e.g., Antidepressant) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Treatment_Phase Treatment Phase (6-12 weeks) Treatment_Group->Treatment_Phase Placebo_Group->Treatment_Phase Follow_Up Follow-up Assessments (e.g., weekly, bi-weekly) Treatment_Phase->Follow_Up End_of_Study End of Study Assessment (Primary Outcome) Follow_Up->End_of_Study Data_Analysis Data Analysis (Efficacy and Safety) End_of_Study->Data_Analysis

Caption: Generalized experimental workflow for a randomized, placebo-controlled antidepressant clinical trial.

Conclusion

This compound presented a novel mechanism of action for the treatment of MDD by targeting the β-adrenergic system to modulate serotonergic activity. Preclinical studies were promising; however, the lack of clinical efficacy data makes a direct comparison with established antidepressants impossible. Traditional antidepressants, particularly SSRIs and SNRIs, remain the cornerstone of MDD treatment due to their proven efficacy and well-characterized safety profiles. TCAs, while also effective, are generally considered second or third-line treatments due to a less favorable side-effect profile. Future research into novel mechanisms, such as that of this compound, remains crucial for the development of more effective and faster-acting antidepressants.

References

Navigating the Specificity Challenge: A Comparative Guide to β-Agonist Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of β-adrenergic agonists, a class of compounds with significant therapeutic and illicit applications, understanding the potential for antibody cross-reactivity is critical for the development of accurate and reliable immunoassays. This guide provides a comparative analysis of the cross-reactivity of antibodies targeting β-agonists, using Clenbuterol as a representative analyte due to the availability of experimental data. The findings presented here offer valuable insights for the development and validation of immunoassays for other structurally similar β-agonists, such as Flerobuterol.

The structural similarities among β-agonists present a significant challenge in the development of highly specific antibodies. Cross-reactivity, where an antibody binds to compounds other than its target antigen, can lead to false-positive results and inaccurate quantification in immunoassays. This guide summarizes experimental data on the cross-reactivity of anti-Clenbuterol antibodies with other commonly encountered β-agonists, providing a framework for assessing potential cross-reactivity when working with this compound antibodies.

Comparative Cross-Reactivity Data

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), are commonly used for the detection of β-agonists. The specificity of these assays is determined by the cross-reactivity of the primary antibody. The following tables summarize the cross-reactivity of different anti-Clenbuterol antibodies with various β-agonists.

Table 1: Cross-Reactivity of a Polyclonal Anti-Clenbuterol Antibody in a Direct Competitive ELISA

CompoundCross-Reactivity (%)
Clenbuterol110%
Salbutamol70%
Mabuterol30%
Terbutaline2%
Ractopamine0%

Data sourced from a study on the development of a polyclonal antibody for Clenbuterol detection.[1]

Table 2: Cross-Reactivity of a Monoclonal Anti-Clenbuterol Antibody in a Lateral Flow Immunoassay (LFIA)

CompoundCross-Reactivity (%)
Clenbuterol100%
Salbutamol65%
Mabuterol36%
Terbutaline0.5%
RactopamineNo cross-reaction
OrciprenalineNo cross-reaction
FenoterolNo cross-reaction

Data from a study on a highly sensitive lateral flow immunoassay for Clenbuterol.[2]

The data clearly indicates that antibodies raised against Clenbuterol can exhibit significant cross-reactivity with other β-agonists that share structural similarities, particularly Salbutamol and Mabuterol. This underscores the importance of rigorous specificity testing when developing or utilizing an immunoassay for any β-agonist, including this compound.

Experimental Protocols

The determination of antibody cross-reactivity is a critical step in the validation of any immunoassay. The following is a generalized protocol for assessing cross-reactivity using a competitive ELISA, a commonly employed method.

Competitive ELISA Protocol for Cross-Reactivity Assessment
  • Coating: Microtiter plates are coated with a conjugate of the target analyte (e.g., Clenbuterol-protein conjugate) and incubated overnight at 4°C.

  • Washing: The plates are washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.

  • Washing: The plates are washed again.

  • Competitive Reaction: A mixture of the specific antibody and either the standard (e.g., this compound) or the potentially cross-reacting compound is added to the wells. The plate is then incubated for a specified time (e.g., 1 hour at 37°C).

  • Washing: The plates are washed to remove unbound antibodies and competitors.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) is added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plates are washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark until a color develops.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation of Cross-Reactivity: The cross-reactivity is calculated using the following formula: Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100 where IC50 is the concentration of the analyte that causes 50% inhibition of the signal.

Visualizing the Workflow

To better understand the experimental process and the logic of cross-reactivity assessment, the following diagrams are provided.

G cluster_0 Competitive ELISA Workflow A Coat Plate with Target-Protein Conjugate B Wash A->B C Block B->C D Wash C->D E Add Antibody & Competitor (Target or Cross-Reactant) D->E F Wash E->F G Add Enzyme-Labeled Secondary Antibody F->G H Wash G->H I Add Substrate H->I J Stop Reaction & Read Absorbance I->J

Caption: Workflow of a competitive ELISA for cross-reactivity testing.

G cluster_0 cluster_1 cluster_2 A High Concentration of Cross-Reactant C Antibody Binding Sites Saturated by Cross-Reactant A->C B Low Concentration of Cross-Reactant D Antibody Binding Sites Available for Target B->D E Low Signal (High Cross-Reactivity) C->E F High Signal (Low Cross-Reactivity) D->F

Caption: Principle of competitive immunoassay for cross-reactivity.

Conclusion

The provided data on anti-Clenbuterol antibody cross-reactivity serves as a crucial reference point for researchers working with this compound and other β-agonists. The significant potential for cross-reactivity among structurally related compounds highlights the necessity of comprehensive validation for any newly developed immunoassay. By following rigorous experimental protocols and carefully characterizing antibody specificity, researchers can ensure the accuracy and reliability of their findings in both research and diagnostic applications. The development of highly specific monoclonal antibodies or the careful selection of polyclonal antibody populations will be key to minimizing cross-reactivity and achieving precise and reliable detection of this compound.

References

Comparative Analysis of Flerobuterol and Isoproterenol on Beta-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological characteristics of Flerobuterol and Isoproterenol, focusing on their interaction with beta-adrenergic receptors.

This guide provides a detailed comparative analysis of this compound and Isoproterenol, two beta-adrenergic receptor agonists. While Isoproterenol is a well-characterized non-selective agonist, information on this compound is less extensive. This document summarizes the available experimental data on their binding affinity, functional potency, and downstream signaling pathways.

Introduction

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that play crucial roles in regulating physiological processes, including cardiac function, bronchodilation, and metabolism. They are primary targets for therapeutic intervention in various diseases. Isoproterenol is a synthetic catecholamine that acts as a non-selective agonist for β1 and β2-adrenergic receptors, making it a valuable tool in pharmacological research.[1] this compound is also recognized as a beta-adrenoceptor agonist, with some evidence suggesting a preference for the β2 subtype.[2] This guide aims to provide a comparative overview of these two compounds based on available scientific literature.

Quantitative Data Comparison

A direct quantitative comparison of the binding affinities and functional potencies of this compound and Isoproterenol is limited by the scarcity of publicly available data for this compound. However, extensive data exists for Isoproterenol, which is presented below for reference.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Cell/Tissue SystemRadioligandFunctional Potency (EC50) [nM]Functional Assay
Isoproterenol β1-Adrenergic61.7 ± 18.3[1]CHW-1102 cells125I-cyanopindolol--
220[1]----
β2-Adrenergic11.8 ± 3.1[1]CHW-1102 cells125I-cyanopindolol--
460----
20 (in the absence of GTP)----
β1-Adrenergic---Data not available in provided search results-
β2-Adrenergic---Data not available in provided search resultscAMP accumulation
This compound β-AdrenergicData not available in provided search results--Data not available in provided search results-
β2-Adrenergic (preferential)Data not available in provided search results--Data not available in provided search results-

Note: Ki and EC50 values can vary depending on the experimental conditions, such as the cell type, radioligand used, and the specific functional response measured.

Signaling Pathways and Experimental Workflows

The interaction of beta-agonists with their receptors initiates a cascade of intracellular events. The following diagrams illustrate the canonical signaling pathway, a typical experimental workflow for determining binding affinity, and the concept of functional selectivity.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (this compound or Isoproterenol) Receptor β-Adrenergic Receptor Agonist->Receptor Binds G_protein G Protein (Gs) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., muscle relaxation, increased heart rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Canonical Gs-protein signaling pathway for β-adrenergic receptors.

Radioligand_Binding_Assay Start Start: Prepare cell membranes expressing β-receptors Incubate Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled competitor (e.g., Isoproterenol) Start->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of the bound fraction Separate->Measure Analyze Analyze data to determine IC50 and calculate Ki Measure->Analyze End End: Determine binding affinity Analyze->End

Caption: Experimental workflow for a competitive radioligand binding assay.

Functional_Selectivity cluster_B Ligand_A Ligand A Receptor β-Adrenergic Receptor Ligand_A->Receptor Ligand_B Ligand B Ligand_B->Receptor Pathway_1 Pathway 1 (e.g., Gs-cAMP) Receptor->Pathway_1 Strongly activates Receptor->Pathway_1 Weakly activates Pathway_2 Pathway 2 (e.g., β-arrestin) Receptor->Pathway_2 Weakly activates Receptor->Pathway_2 Strongly activates

Caption: Concept of functional selectivity (biased agonism).

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Membrane Preparation:

  • Culture cells expressing the beta-adrenergic receptor of interest (e.g., HEK293 or CHO cells).

  • Harvest the cells and homogenize them in a suitable buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.

  • Wash the membrane pellet by resuspension in a fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in the assay buffer.

2. Competition Binding Assay:

  • In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or ¹²⁵I-cyanopindolol).

  • Add increasing concentrations of the unlabeled test compound (e.g., this compound or Isoproterenol).

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

  • Determine the concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) by non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the ability of an agonist to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the beta-adrenergic signaling pathway.

1. Cell Culture and Treatment:

  • Plate cells expressing the beta-adrenergic receptor of interest in a multi-well plate and grow to a suitable confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Add varying concentrations of the agonist (this compound or Isoproterenol) to the cells.

  • Incubate for a specific time at 37°C.

2. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.

  • Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

3. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the agonist concentration.

  • Determine the concentration of the agonist that produces 50% of the maximal response (EC50) using non-linear regression analysis.

Conclusion

Isoproterenol is a well-documented non-selective beta-adrenergic agonist with high affinity and potency at both β1 and β2 receptors. Its effects are mediated through the canonical Gs-protein signaling pathway, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.

References

Flerobuterol's Beta-Adrenoceptor Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of various beta-adrenoceptor agonists, with a focus on establishing a framework for evaluating compounds like flerobuterol. Due to the limited publicly available quantitative data on the binding affinity and functional potency of this compound for beta-adrenoceptor subtypes, this guide will focus on a detailed comparison of well-characterized beta-agonists: isoprenaline, salbutamol, and clenbuterol. The methodologies and data presented here serve as a benchmark for assessing the selectivity profile of new chemical entities such as this compound.

Executive Summary

The selectivity of a beta-adrenoceptor agonist for its subtypes (β1, β2, and β3) is a critical determinant of its therapeutic efficacy and side-effect profile. While this compound has been identified as a beta-adrenoceptor agonist, a comprehensive, publicly accessible dataset quantifying its binding affinity (Kᵢ) and functional potency (EC₅₀) across the three beta-adrenoceptor subtypes is not available. This guide presents a comparative analysis of the non-selective agonist isoprenaline, the β2-selective agonist salbutamol, and the β2-selective agonist clenbuterol, using data from robust experimental assays. This comparison highlights the methodologies used to determine subtype selectivity and provides a context for the future evaluation of this compound.

Comparative Selectivity of Beta-Adrenoceptor Agonists

The following tables summarize the binding affinities and functional potencies of isoprenaline, salbutamol, and clenbuterol for human β1, β2, and β3 adrenoceptors. This data is crucial for understanding their selectivity profiles.

Table 1: Binding Affinity (pKd) of Beta-Adrenoceptor Agonists
CompoundHuman β1-Adrenoceptor (pKd)Human β2-Adrenoceptor (pKd)Human β3-Adrenoceptor (pKd)β2 vs β1 Selectivity (fold)β2 vs β3 Selectivity (fold)
Isoprenaline 6.066.415.302.2412.88
Salbutamol 5.106.564.9028.8445.71
Clenbuterol 5.407.005.2039.8163.10
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a higher binding affinity. Fold selectivity is calculated from the Kd values.

Table 2: Functional Potency (pEC₅₀) and Intrinsic Efficacy of Beta-Adrenoceptor Agonists in cAMP Accumulation Assays
CompoundHuman β1-AdrenoceptorHuman β2-AdrenoceptorHuman β3-Adrenoceptor
pEC₅₀ Intrinsic Efficacy (%) pEC₅₀
Isoprenaline 8.591007.66
Salbutamol 6.70857.40
Clenbuterol 6.50607.80
This compound Data Not AvailableData Not AvailableData Not Available

Note: pEC₅₀ is the negative logarithm of the half maximal effective concentration (EC₅₀). Intrinsic efficacy is expressed as a percentage of the maximal response to the full agonist isoprenaline.

Experimental Protocols

The determination of beta-adrenoceptor subtype selectivity relies on standardized in vitro pharmacological assays. The two primary methods are radioligand binding assays and functional assays measuring second messenger accumulation.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[1] These assays measure the direct interaction of a compound with the receptor protein.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for each beta-adrenoceptor subtype.

Methodology:

  • Membrane Preparation: Stably transfected cell lines expressing a single human beta-adrenoceptor subtype (β1, β2, or β3) are cultured and harvested. The cell membranes containing the receptors are isolated through homogenization and centrifugation.[1]

  • Competitive Binding Assay: A fixed concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177) with known high affinity for the beta-adrenoceptor is incubated with the prepared cell membranes.[2]

  • A range of concentrations of the unlabeled test compound (e.g., this compound) is added to compete with the radioligand for binding to the receptor.

  • Separation and Detection: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

  • The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assays: cAMP Accumulation

Functional assays measure the biological response elicited by an agonist upon binding to its receptor. For beta-adrenoceptors, which are Gs-coupled, agonist binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3]

Objective: To determine the potency (EC₅₀) and efficacy of a test compound to stimulate cAMP production through each beta-adrenoceptor subtype.

Methodology:

  • Cell Culture: Stably transfected cell lines expressing a single human beta-adrenoceptor subtype are seeded in multi-well plates.

  • Agonist Stimulation: The cells are incubated with increasing concentrations of the test agonist (e.g., this compound) for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

  • Cell Lysis and cAMP Measurement: Following incubation, the cells are lysed to release the intracellular cAMP.

  • The concentration of cAMP is quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or bioluminescent assays.

  • Data Analysis: Concentration-response curves are generated by plotting the cAMP concentration against the agonist concentration. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximal response (Eₘₐₓ) are determined from these curves. The intrinsic efficacy of a partial agonist is often expressed as a percentage of the maximal response produced by a full agonist like isoprenaline.[2]

Signaling Pathways and Experimental Workflows

Beta-Adrenoceptor Signaling Pathway

G Agonist Beta-Agonist (e.g., this compound) Beta_Receptor Beta-Adrenoceptor (β1, β2, or β3) Agonist->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Beta-adrenoceptor signaling cascade.

Experimental Workflow for Determining Receptor Selectivity

G Start Start: Select Test Compound Cell_Culture Cell Culture: Transfected cells expressing β1, β2, or β3 receptors Start->Cell_Culture Binding_Assay Radioligand Binding Assay Cell_Culture->Binding_Assay Functional_Assay cAMP Accumulation Assay Cell_Culture->Functional_Assay Binding_Data Determine IC₅₀ and calculate Ki (Binding Affinity) Binding_Assay->Binding_Data Functional_Data Determine EC₅₀ and Emax (Potency & Efficacy) Functional_Assay->Functional_Data Analysis Comparative Data Analysis: Determine Selectivity Profile Binding_Data->Analysis Functional_Data->Analysis

Caption: Workflow for selectivity profiling.

Conclusion

The comprehensive characterization of a beta-adrenoceptor agonist's selectivity is paramount for predicting its therapeutic window. While this compound is known as a beta-adrenergic agonist, the absence of publicly available, detailed binding and functional data for the individual beta-adrenoceptor subtypes prevents a direct comparison with established drugs like salbutamol and clenbuterol. The experimental protocols and comparative data presented in this guide provide a robust framework for such an evaluation. Future studies detailing the pKd and pEC₅₀ values of this compound at human beta-1, beta-2, and beta-3 adrenoceptors are necessary to fully elucidate its selectivity profile and therapeutic potential.

References

A Comparative Analysis of Flerobuterol and Formoterol: Pharmacological Profiles and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of the pharmacological properties of Flerobuterol and Formoterol, two β2-adrenergic receptor agonists. While comprehensive quantitative data is available for Formoterol, allowing for a thorough analysis of its receptor binding, selectivity, and efficacy, there is a notable lack of publicly available quantitative data for this compound. This guide presents the available information for both compounds, highlighting the data gaps for this compound, and includes detailed experimental methodologies and visualizations of key signaling pathways.

I. Quantitative Pharmacological Data

A direct quantitative comparison of this compound and Formoterol is challenging due to the limited availability of pharmacological data for this compound. The following tables summarize the available data for Formoterol.

Table 1: Receptor Binding Affinity and Selectivity of Formoterol

ParameterValueSpecies/TissueReference
β2-Adrenergic Receptor Affinity
Kd1.34 ± 0.15 nMGuinea Pig Lung Membranes[1]
Kd1.05 ± 0.17 nMHuman Lung Membranes[1]
KD7.6 nmol/LGuinea Pig Lung[2]
pKh9.6 ± 0.4Bronchial Membranes[3]
β1-Adrenergic Receptor Affinity
pKi6.25 ± 0.06[3]
β2 vs. β1 Selectivity
pKi Ratio (β2/β1)Highly Selective

Table 2: Efficacy of Formoterol

ParameterValueSpecies/TissueReference
pD2 (Tracheal Relaxation)8.9 ± 0.03Guinea Pig Tracheal Spirals
Intrinsic Activity (vs. Isoprenaline)89%Guinea Pig Lung
Efficacy (Tracheal Relaxation)86 ± 5%Guinea Pig Tracheal Spirals

This compound:

II. Experimental Protocols

The following are detailed methodologies for key experiments used to characterize β2-adrenergic receptor agonists like Formoterol and this compound.

A. Radioligand Binding Assay for Receptor Affinity (Kd/Ki)

This assay determines the affinity of a compound for a specific receptor.

1. Membrane Preparation:

  • Tissues (e.g., lung, heart) or cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human β1 or β2-adrenoceptors) are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • A fixed concentration of a radiolabeled ligand (e.g., [3H]CGP 12177, a β-adrenoceptor antagonist) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (e.g., Formoterol or this compound) are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined by adding a high concentration of a non-radiolabeled antagonist (e.g., 1–10 µM propranolol).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation. The dissociation constant (Kd) of the radioligand is determined in separate saturation binding experiments.

B. Functional Assay for Efficacy (pD2/EC50)

This assay measures the ability of a compound to elicit a functional response after binding to the receptor.

1. Tissue/Cell Preparation:

  • For bronchodilatory effects, isolated tracheal spirals from guinea pigs are often used. The tissues are mounted in organ baths containing a physiological salt solution and aerated with a gas mixture.

  • Alternatively, cell lines expressing the receptor of interest can be used to measure downstream signaling events like cAMP accumulation.

2. Experimental Procedure (Tracheal Relaxation):

  • The tracheal tissues are contracted with an agent like histamine or carbachol.

  • Cumulative concentrations of the β2-agonist (e.g., Formoterol) are added to the organ bath, and the relaxation of the tracheal muscle is measured.

3. Data Analysis:

  • Concentration-response curves are generated by plotting the percentage of relaxation against the logarithm of the agonist concentration.

  • The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined from the curve.

  • The pD2, which is the negative logarithm of the EC50, is often used to express the potency of the agonist.

III. Signaling Pathways

Both this compound and Formoterol are β2-adrenergic receptor agonists and are expected to activate the same primary signaling pathway.

Upon binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), these agonists induce a conformational change in the receptor. This leads to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.

A. β2-Adrenergic Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor β2-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist This compound or Formoterol Agonist->Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Caption: Canonical β2-adrenergic receptor signaling pathway.

B. Experimental Workflow for Receptor Binding Assay

experimental_workflow start Start prep Membrane Preparation start->prep incubate Incubation: Membranes + Radioligand + Test Compound prep->incubate filter Rapid Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki calculation) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

IV. Discussion and Conclusion

Formoterol is a well-characterized long-acting β2-adrenergic receptor agonist with high affinity and selectivity for the β2 receptor. Its efficacy in promoting bronchodilation is well-documented. The provided data tables and signaling pathway diagrams offer a comprehensive overview of its pharmacological profile.

This compound is identified as a β2-adrenoceptor agonist, but a detailed, quantitative comparison with Formoterol is hampered by the lack of publicly available data on its receptor binding affinity, selectivity, and efficacy. While it is known to exert effects through the β2-adrenergic pathway, the specifics of its interaction with the receptor and its downstream functional consequences remain to be fully elucidated in the public domain.

For researchers and drug development professionals, the case of this compound underscores the importance of comprehensive pharmacological profiling for new chemical entities. The experimental protocols detailed in this guide provide a roadmap for such characterization. Future studies are required to fully characterize the pharmacological profile of this compound to enable a direct and meaningful comparison with established drugs like Formoterol.

References

Safety Operating Guide

Safe Disposal of Flerobuterol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, step-by-step procedure for the proper disposal of Flerobuterol, designed for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. Always handle this compound in a designated area, such as a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

  • Closed-toe shoes

This compound Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste management company. Do not dispose of this compound down the drain or in the regular solid waste stream.

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Collect all waste this compound, whether in pure solid form, in solution, or as contaminated materials (e.g., pipette tips, vials, gloves), in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and any solvents used.

    • The label should clearly state "Hazardous Waste," "this compound," and list all other chemical constituents and their approximate concentrations.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Follow all institutional and local regulations for the storage of hazardous chemical waste.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • The waste will be transported by a certified hazardous waste contractor for final disposal, typically via high-temperature incineration, which is the preferred method for destroying potent pharmaceutical compounds.[4]

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. A recommended cleaning procedure involves washing with a sodium hypochlorite solution, followed by a thorough rinse.[5]

Quantitative Disposal Data

Specific quantitative data regarding disposal limits or neutralization protocols for this compound are not available in the public domain. In the absence of such data, a conservative approach is mandatory. This compound should be treated as a highly potent compound with no established safe environmental concentration.

ParameterValue/Recommendation
Regulatory Disposal Limit (e.g., RCRA) Not explicitly listed. Treat as hazardous chemical waste.
Effluent Concentration Limit (Sewer) ZERO. Do not dispose of down the drain.
Recommended Deactivating Agent High-temperature incineration by a licensed facility.
Chemical Neutralization Protocol No established and verified protocol available.

Experimental Protocols

There are no established experimental protocols for the chemical neutralization or disposal of this compound in a standard laboratory setting. The standard and required procedure is collection and disposal via a professional hazardous waste management service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

Flerobuterol_Disposal_Workflow cluster_start Start: Identify this compound Waste cluster_ppe Safety First cluster_assessment Waste Assessment cluster_containment Containment cluster_storage Interim Storage cluster_end Final Disposal start Unused or Contaminated This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Is waste mixed with other hazardous chemicals? ppe->assess container_mixed Collect in a compatible, labeled hazardous waste container for mixed chemicals. assess->container_mixed Yes container_pure Collect in a dedicated, labeled this compound hazardous waste container. assess->container_pure No storage Store sealed container in a designated Satellite Accumulation Area. container_mixed->storage container_pure->storage ehs Contact Institutional EHS for waste pickup. storage->ehs incineration Disposal via licensed contractor (High-Temperature Incineration) ehs->incineration

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling Flerobuterol (Clenbuterol)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Flerobuterol, a substance identified in safety documents as Clenbuterol hydrochloride. Adherence to these procedural steps is critical to mitigate risks of exposure.

This compound (Clenbuterol) is classified as a hazardous substance, toxic if swallowed or inhaled, and can cause organ damage through prolonged or repeated exposure[1]. Therefore, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a necessity for a safe laboratory environment.

Hazard Identification and Classification

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed[1][2][3]
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaled[1]
Specific Target Organ Toxicity, Repeated Exposure (Category 1)H372: Causes damage to organs through prolonged or repeated exposure
Reproductive Toxicity (Category 2)H361d: Suspected of damaging the unborn child
Effects on or via lactationH362: May cause harm to breast-fed children

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the required equipment, its specifications, and the rationale for its use.

PPE CategoryItemSpecificationRationale
Hand Protection Double GlovesChemotherapy-grade, powder-free nitrile or butyl rubber gloves. The outer glove should be worn over the gown cuff, and the inner glove underneath.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach of the outer glove.
Body Protection Disposable GownLint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.Protects skin from contamination and prevents the transfer of the compound outside the handling area.
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified.Protects eyes from splashes or aerosolized particles.
Face ShieldTo be worn in conjunction with goggles when there is a significant risk of splashing.Provides a full-face barrier against splashes.
Respiratory Protection N95 Respirator or HigherNIOSH-approved.Required when handling powders outside of a containment device to prevent inhalation of aerosolized particles.

Operational Plan for Handling this compound

This step-by-step guidance ensures a systematic and safe approach to handling this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated, restricted-access area with clear signage.

  • Ventilation: Work should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

2. Donning PPE:

  • Wash hands thoroughly before donning any PPE.

  • Don shoe covers, followed by the inner pair of gloves.

  • Don the disposable gown, ensuring complete coverage.

  • Don the outer pair of gloves, pulling the cuffs over the sleeves of the gown.

  • Don eye and face protection.

  • If required, don a respirator. Perform a seal check.

3. Handling the Compound:

  • Handle the material with caution, avoiding direct contact.

  • When weighing or manipulating powders, do so on a disposable mat within the containment device to catch any spills.

  • Use dedicated equipment (spatulas, glassware) for handling this compound.

4. Doffing PPE:

  • Remove PPE in a manner that prevents self-contamination.

  • Remove the outer pair of gloves first.

  • Remove the gown, rolling it inward.

  • Remove shoe covers.

  • Remove eye and face protection.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable PPE (gloves, gown, shoe covers), disposable mats, and any other materials that have come into contact with this compound are considered hazardous waste.

  • Waste Containers: Place all contaminated solid waste into a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly.

  • Disposal Procedures: Dispose of hazardous waste according to institutional and local regulations for chemical waste.

Experimental Workflow for Safe Handling of this compound

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal prep_area Designate & Restrict Access to Handling Area eng_controls Verify Engineering Controls (Fume Hood/BSC) prep_area->eng_controls emergency_eq Check Emergency Equipment (Eyewash/Shower) eng_controls->emergency_eq gather_ppe Gather All Necessary PPE emergency_eq->gather_ppe don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe Proceed to Handling handle_compound Handle this compound in Containment don_ppe->handle_compound decontaminate Decontaminate Surfaces & Equipment handle_compound->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe End of Experiment segregate_waste Segregate Contaminated Waste doff_ppe->segregate_waste dispose_waste Dispose of Hazardous Waste per Regulations segregate_waste->dispose_waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.